Product packaging for 3-nitrosopyridine-2,6-diamine(Cat. No.:CAS No. 89323-10-4)

3-nitrosopyridine-2,6-diamine

Cat. No.: B182994
CAS No.: 89323-10-4
M. Wt: 138.13 g/mol
InChI Key: ZURVYWKHGDMWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitrosopyridine-2,6-diamine (CAS 89323-10-4) is a chemical building block of interest in synthetic organic and medicinal chemistry. This compound features both amino and nitroso functional groups on a pyridine ring, a structure known to be a privileged scaffold in drug design . The presence of these functional groups makes it a versatile intermediate for constructing more complex nitrogen-containing heterocycles, which are often explored for diverse biological activities . While specific, published research on the direct applications of this compound is limited, its core structure is closely related to nitropyridines and diaminopyridines, which are widely used as precursors in the synthesis of bioactive molecules and high-performance materials . For instance, 2,6-diaminopyridine derivatives are common starting materials for creating compounds with pharmacological activity . Researchers may investigate this nitrosopyridine as a key intermediate in multi-step synthesis, leveraging its reactive sites for further functionalization. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O B182994 3-nitrosopyridine-2,6-diamine CAS No. 89323-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrosopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-1-3(9-10)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURVYWKHGDMWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237616
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-10-4
Record name 2,6-Diamino-3-nitrosopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089323104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89323-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIAMINO-3-NITROSOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EF6M609BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrosopyridine-2,6-diamine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a plausible and chemically sound synthetic approach based on established nitrosation reactions of activated aromatic systems. The information herein is intended to serve as a foundational resource for researchers to develop a robust and optimized synthetic procedure.

Overview of this compound

This compound is a heterocyclic compound characterized by a pyridine ring substituted with two amino groups at the 2 and 6 positions and a nitroso group at the 3 position. The electron-donating nature of the amino groups strongly activates the pyridine ring, particularly at the ortho and para positions (3, 4, and 5 positions), making it susceptible to electrophilic substitution.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
2,6-Diaminopyridine (Starting Material)C₅H₇N₃109.13White to tan crystalline powder121-122141-86-6
This compound (Product)C₅H₆N₄O138.13Red-brown powder[1]260-266[1][2]89323-10-4[1]

Proposed Synthetic Pathway: Electrophilic Nitrosation

The most direct and logical approach to the synthesis of this compound is the electrophilic C-nitrosation of the readily available starting material, 2,6-diaminopyridine. The two amino groups are strong activating, ortho-, para-directing groups, which electronically favor the substitution at the 3 and 5 positions. Mono-substitution is anticipated to be achievable under controlled conditions.

The key to this synthesis is the generation of a suitable nitrosating agent, typically the nitrosonium ion (NO⁺) or a precursor. Two primary methods are proposed based on analogous reactions with other activated aromatic and heteroaromatic systems.

Figure 1. Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Two potential protocols for the nitrosation of 2,6-diaminopyridine are presented below. These are based on established chemical principles and require experimental optimization for factors such as temperature, reaction time, and stoichiometry to maximize yield and purity.

Method A: Nitrosation using Sodium Nitrite in Acidic Medium

This classical method utilizes the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. Careful control of the reaction temperature is crucial to prevent diazotization of the amino groups and other side reactions.

Experimental Workflow

Workflow_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve 2,6-diaminopyridine in aqueous acid (e.g., HCl) cool Cool solution to 0-5 °C in an ice bath dissolve->cool add_nitrite Slowly add aqueous solution of sodium nitrite (NaNO₂) cool->add_nitrite maintain_temp Maintain temperature below 5 °C add_nitrite->maintain_temp stir Stir for 1-3 hours maintain_temp->stir neutralize Neutralize with a base (e.g., NaHCO₃, NH₄OH) stir->neutralize precipitate Collect precipitate by filtration neutralize->precipitate wash Wash with cold water and diethyl ether precipitate->wash dry Dry under vacuum wash->dry

Figure 2. Workflow for nitrosation using sodium nitrite.

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of 2,6-diaminopyridine in an excess of aqueous acid (e.g., 2M HCl).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrosating Agent Addition: Prepare a solution of 1.0-1.2 equivalents of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Method B: Nitrosation using Isoamyl Nitrite under Neutral Conditions

This method, adapted from the nitrosation of aminopyrimidines, offers a potentially milder and more selective alternative, avoiding the use of strong acids which can promote side reactions.

Experimental Workflow

Workflow_B cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve 2,6-diaminopyridine in DMSO add_nitrite Add isoamyl nitrite (1.5-2.0 eq.) dissolve->add_nitrite heat Heat the mixture at 60-80 °C add_nitrite->heat stir Stir for 4-8 hours heat->stir cool Cool to room temperature stir->cool precipitate Pour into ice-water to precipitate the product cool->precipitate filter Collect solid by filtration precipitate->filter wash_dry Wash with water and dry filter->wash_dry

Figure 3. Workflow for nitrosation using isoamyl nitrite.

Protocol:

  • Preparation: In a round-bottom flask, dissolve one equivalent of 2,6-diaminopyridine in a suitable volume of dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 1.5 to 2.0 equivalents of isoamyl nitrite to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO. Dry the product under vacuum. If needed, the crude product can be purified by column chromatography or recrystallization.

Characterization and Data Analysis

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Characterization

TechniqueExpected Results
¹H NMR Aromatic protons with characteristic shifts influenced by the amino and nitroso groups. Broad singlets for the two NH₂ groups.
¹³C NMR Five distinct carbon signals for the pyridine ring, with chemical shifts indicating the electronic environment of each carbon.
FT-IR Characteristic N-H stretching vibrations for the amino groups (approx. 3300-3500 cm⁻¹), N=O stretching for the nitroso group (approx. 1500-1550 cm⁻¹), and C=C/C=N stretching for the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (138.13 g/mol ).
HPLC A single major peak indicating the purity of the compound.

Safety Considerations

  • 2,6-Diaminopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Isoamyl Nitrite: Flammable liquid and vapor. Harmful if inhaled.

  • Acids and Solvents: Handle all strong acids (e.g., HCl) and organic solvents (e.g., DMSO) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Nitrosamines: Many nitroso compounds are potential carcinogens. Handle the product with care and avoid exposure.

This guide provides a theoretical framework for the synthesis of this compound. The proposed protocols are based on established chemical reactivity and require experimental validation and optimization. Researchers should conduct a thorough risk assessment before proceeding with any experimental work.

References

An In-depth Technical Guide to the Formation of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Electrophilic Nitrosation of 2,6-diaminopyridine

The formation of 3-nitrosopyridine-2,6-diamine is predicated on the electrophilic aromatic substitution of 2,6-diaminopyridine. The two amino groups are potent activating groups, rendering the pyridine ring highly nucleophilic. These groups direct electrophiles to the ortho and para positions. In the case of 2,6-diaminopyridine, the 3- and 5-positions are electronically enriched and sterically accessible for substitution.

The key steps in the proposed mechanism are:

  • Generation of the Nitrosonium Ion: The reaction is initiated by the in-situ formation of the electrophilic nitrosonium ion (NO⁺) from a nitrite salt, typically sodium nitrite, under acidic conditions.

  • Electrophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine attacks the nitrosonium ion. The attack preferentially occurs at the 3-position due to the strong activating and directing effects of the adjacent amino groups.

  • Formation of a Sigma Complex: This attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The positive charge is delocalized across the pyridine ring and the amino groups, which stabilizes the intermediate.

  • Deprotonation and Aromatization: A weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the nitroso group. This restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Quantitative Data from Analogous Reactions

While specific yield and kinetic data for the nitrosation of 2,6-diaminopyridine are not available in the reviewed literature, data from the closely related nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine provides valuable insights into the reactivity of the substrate.

ReactantNitrating AgentSolvent/AcidTemperature (°C)Reaction Time (h)ProductYield (%)
2,6-diaminopyridine20% Oleum / KNO₃Sulfuric AcidRoom Temp32,6-diamino-3,5-dinitropyrazine90
2-amino-5-bromopyridine95% Nitric AcidSulfuric Acid0 - 6032-amino-5-bromo-3-nitropyridine78-85[1]
2,6-dichloropyridine98% Nitric AcidSulfuric Acid< 50 then 100-10552,6-dichloro-3-nitropyridine75.38[2]

This table summarizes data for nitration reactions, which are mechanistically similar to nitrosation as they both involve electrophilic aromatic substitution.

Experimental Protocols

The following is a representative experimental protocol for the nitrosation of an activated aromatic amine, adapted for the synthesis of this compound.

Materials:

  • 2,6-diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ice

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,6-diaminopyridine in a suitable amount of dilute strong acid (e.g., 2 M HCl). Cool the solution to 0-5 °C.

  • Preparation of the Nitrosating Agent: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.

  • Addition of the Nitrosating Agent: Add the sodium nitrite solution dropwise to the cooled solution of 2,6-diaminopyridine while maintaining the temperature between 0 and 5 °C. The reaction is typically exothermic, and slow addition is crucial to prevent side reactions and decomposition of nitrous acid.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified period (typically 30 minutes to 2 hours). Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH.

  • Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

Visualizations

Proposed Mechanism of this compound Formation

G cluster_step1 Step 1: Formation of Nitrosonium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization NaNO2 NaNO₂ HONO HONO NaNO2->HONO + H₂SO₄ H2SO4 H₂SO₄ NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺ start 2,6-diaminopyridine H₂N N NH₂ intermediate {Sigma Complex (Resonance Stabilized)} start->intermediate + NO⁺ final_product This compound H₂N N NH₂ NO intermediate->final_product + H₂O H3O_plus H₃O⁺

Caption: Proposed mechanism for the formation of this compound.

Experimental Workflow for the Synthesis of this compound

G start Dissolve 2,6-diaminopyridine in dilute acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite react Stir at 0-5 °C add_nitrite->react monitor Monitor reaction by TLC react->monitor neutralize Neutralize with base monitor->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify product evaporate->purify end This compound purify->end

Caption: A representative workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 3-Nitrosopyridine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and spectroscopic data for 3-nitrosopyridine-2,6-diamine (CAS No. 89323-10-4). Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document presents a compilation of its known physical properties, alongside detailed spectroscopic data and experimental protocols for the closely related precursor, 2,6-diaminopyridine. Furthermore, a plausible synthetic route for this compound is proposed based on established chemical methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a foundational understanding and practical methodologies for working with this and structurally similar compounds.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and a nitroso group. While its specific applications and biological activities are not extensively documented in publicly available literature, substituted diaminopyridines are a known class of compounds with potential applications in medicinal chemistry and materials science. For instance, various derivatives of 2,6-diaminopyridine have been investigated for their roles as cyclin-dependent kinase (CDK) inhibitors, highlighting the potential for this class of compounds in oncology research.[1] This guide aims to consolidate the known information on this compound and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89323-10-4[2]
Molecular Formula C₅H₆N₄O[2]
Molecular Weight 138.13 g/mol [2]
Appearance Red-brown powder[2]
Melting Point 260-266 °C[2]
Boiling Point 253.51°C (rough estimate)[2]
Density 1.3577 g/cm³ (rough estimate)[2]

Spectroscopic Data (Reference Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Diaminopyridine
NucleusSolventChemical Shift (δ) ppm
¹H NMRDMSO-d₆6.95 (t, 1H), 5.75 (d, 2H), 5.45 (s, 4H, NH₂)
¹³C NMRDMSO-d₆159.5, 137.9, 103.8

Note: NMR data for 2,6-diaminopyridine can be found in various chemical databases and publications.

Infrared (IR) Spectroscopy of 2,6-Diaminopyridine
Wavenumber (cm⁻¹)Assignment
3450-3150N-H stretching (asymmetric and symmetric)
1640-1580N-H bending and C=N stretching
1580-1400Aromatic C=C stretching
1300-1200C-N stretching

Note: Representative IR spectra for 2,6-diaminopyridine are available in chemical databases.[3]

Mass Spectrometry (MS) of 2,6-Diaminopyridine
Techniquem/zAssignment
Electron Ionization (EI)109[M]⁺

Note: The mass spectrum of 2,6-diaminopyridine typically shows a prominent molecular ion peak at m/z 109.

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2,6-Diaminopyridine
Solventλmax (nm)
Ethanol244, 308

Note: The UV spectrum of 2,6-diaminopyridine shows absorption peaks corresponding to its electronic transitions.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 2,6-diaminopyridine, and a proposed method for the synthesis of this compound.

Synthesis of 2,6-Diaminopyridine

A common method for the preparation of 2,6-diaminopyridine involves the Chichibabin reaction, where pyridine is reacted with sodium amide. However, a more modern and often higher-yielding approach is the amination of a dihalopyridine. A process for preparing pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile has also been patented.[5]

Protocol: Amination of 2,6-Dichloropyridine

  • To a solution of 2,6-dichloropyridine (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel, add a source of ammonia (e.g., aqueous ammonia or ammonia gas) in excess.

  • Add a copper catalyst, such as copper(I) oxide or copper(I) chloride (catalytic amount), and a base, such as potassium carbonate (2-3 equivalents).

  • Heat the mixture at a temperature ranging from 150-200 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,6-diaminopyridine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the direct nitrosation of 2,6-diaminopyridine. The amino groups are activating and will direct the electrophilic substitution to the ortho and para positions.

Protocol: Nitrosation of 2,6-Diaminopyridine

  • Dissolve 2,6-diaminopyridine (1 equivalent) in an acidic aqueous solution, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate may be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates completely.

  • Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from 2,6-dichloropyridine.

Synthetic_Pathway Proposed Synthesis of this compound 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Diaminopyridine 2,6-Diaminopyridine 2,6-Dichloropyridine->2,6-Diaminopyridine NH3, Cu catalyst This compound This compound 2,6-Diaminopyridine->this compound NaNO2, H+

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow

The diagram below outlines a general workflow for the synthesis, purification, and characterization of a novel pyridine derivative like this compound.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Workup (Extraction, Washing) Reaction_Monitoring->Workup Crude_Product Crude_Product Workup->Crude_Product Purification_Method Purification (Chromatography, Recrystallization) Crude_Product->Purification_Method Pure_Product Pure_Product Purification_Method->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Pure_Product->Spectroscopy Analysis Data Analysis and Structure Confirmation Spectroscopy->Analysis Final_Compound Final_Compound Analysis->Final_Compound

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

While direct and comprehensive spectroscopic data for this compound remains elusive in the current body of scientific literature, this technical guide provides a foundational platform for researchers interested in this molecule. By presenting the available physicochemical properties, detailed spectroscopic information of its key precursor, and robust synthetic protocols, this document equips scientists and drug development professionals with the necessary information to synthesize, purify, and characterize this compound. The provided workflows and reference data are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research is warranted to fully elucidate the spectroscopic characteristics and biological activity of this compound.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 3-nitrosopyridine-2,6-diamine. Given the limited availability of direct experimental data for this specific compound, this document outlines a systematic approach based on established analytical techniques and spectroscopic principles. It serves as a practical resource for researchers engaged in the synthesis, characterization, and analysis of novel pyridine derivatives and potential pharmaceutical impurities. This guide covers a plausible synthetic route, predicted spectroscopic data with interpretations, and detailed experimental protocols for key analytical techniques.

Introduction

This compound (CAS No. 89323-10-4) is a heterocyclic compound with the molecular formula C₅H₆N₄O.[1][2] Its structure, featuring a pyridine ring substituted with two amino groups and a nitroso group, suggests potential applications in medicinal chemistry and materials science. Furthermore, as a nitrosamine derivative, its detection and characterization are of significant interest in the pharmaceutical industry due to the potential for such compounds to be mutagenic impurities.[1] A thorough structural elucidation is paramount for understanding its chemical properties, reactivity, and biological activity.

This guide will detail the necessary steps for the unambiguous confirmation of the chemical structure of this compound, from its synthesis to its comprehensive spectroscopic and crystallographic analysis.

Proposed Synthesis

A plausible and direct synthetic route to this compound involves the nitrosation of the readily available precursor, 2,6-diaminopyridine. This reaction is typically carried out using a nitrosating agent generated in situ from sodium nitrite under acidic conditions.[3][4]

Reaction Scheme:

Synthesis 2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound NaNO2, HCl (aq) 0-5 °C

Caption: Proposed synthesis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 89323-10-4[2][5]
Molecular Formula C₅H₆N₄O[1][2]
Molecular Weight 138.13 g/mol [1][2]
Appearance Red-brown powder[2]
Melting Point 260-266 °C[2]
Purity (HPLC) 98% (Min)[6]

Spectroscopic Data and Interpretation (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino groups. The pyridine ring protons at positions 4 and 5 will likely appear as doublets due to coupling with each other. The amino protons may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing nitroso group. The carbon attached to the nitroso group (C3) is expected to be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityNotes
¹H
H-4~7.0-7.5d
H-5~6.0-6.5d
NH₂ (C2)~5.0-6.0br sExchangeable with D₂O
NH₂ (C6)~5.0-6.0br sExchangeable with D₂O
¹³C
C2~160s
C3~150sAttached to nitroso group
C4~110s
C5~105s
C6~158s

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 139.06. Key fragmentation patterns for nitrosamines often involve the loss of the NO radical (30 Da) or the loss of H₂O (18 Da).[7][8]

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonPossible Fragmentation
139.06[M+H]⁺Protonated molecular ion
109.06[M+H - NO]⁺Loss of the nitroso radical
121.05[M+H - H₂O]⁺Loss of water
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic absorption bands for the N-H, N=O, and aromatic C-H and C=C bonds are expected.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino groups)
3100-3000MediumAromatic C-H stretching
1640-1580Medium-StrongN-H bending (amino groups)
1600-1450Medium-StrongAromatic C=C and C=N stretching
1500-1450Medium-StrongN=O stretching (nitroso group)
1100-1000MediumN-N stretching

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required for the synthesis and structural elucidation of this compound.

Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitrosation cluster_2 Work-up and Isolation Dissolve 2,6-diaminopyridine in aq. HCl Dissolve 2,6-diaminopyridine in aq. HCl Cool to 0-5 °C Cool to 0-5 °C Dissolve 2,6-diaminopyridine in aq. HCl->Cool to 0-5 °C Slowly add aq. NaNO2 solution Slowly add aq. NaNO2 solution Cool to 0-5 °C->Slowly add aq. NaNO2 solution Maintain temperature at 0-5 °C Maintain temperature at 0-5 °C Slowly add aq. NaNO2 solution->Maintain temperature at 0-5 °C Stir for 1-2 hours Stir for 1-2 hours Maintain temperature at 0-5 °C->Stir for 1-2 hours Neutralize with base (e.g., NaHCO3) Neutralize with base (e.g., NaHCO3) Stir for 1-2 hours->Neutralize with base (e.g., NaHCO3) Filter the precipitate Filter the precipitate Neutralize with base (e.g., NaHCO3)->Filter the precipitate Wash with cold water Wash with cold water Filter the precipitate->Wash with cold water Dry under vacuum Dry under vacuum Wash with cold water->Dry under vacuum

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Dissolution: Dissolve 2,6-diaminopyridine in a suitable aqueous acid (e.g., 2M HCl) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Neutralization: Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

  • MS Scan: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • MS/MS Analysis: For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography (for definitive structure confirmation)

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Elucidation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR MS MS Spectroscopic Analysis->MS IR IR Spectroscopic Analysis->IR Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation IR->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal X-ray Crystallography X-ray Crystallography Structure Proposal->X-ray Crystallography Definitive Structure Definitive Structure X-ray Crystallography->Definitive Structure

Caption: Overall workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by or the detailed biological activities of this compound. As a nitrosamine, it warrants investigation for potential carcinogenic and mutagenic effects. The biological effects of related nitroaromatic compounds, such as nitropyrenes, have been studied, and they have been shown to exhibit carcinogenic properties.[9] Further research is required to determine the specific biological profile of this compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthesis via nitrosation of 2,6-diaminopyridine and comprehensive analysis using modern spectroscopic techniques. While direct experimental data is currently scarce, the predicted spectroscopic signatures outlined in this guide provide a solid foundation for the characterization of this compound. For absolute confirmation of its molecular structure, single-crystal X-ray diffraction analysis is recommended. This technical guide serves as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development, providing a clear roadmap for the characterization of this and other novel heterocyclic compounds.

References

The Genesis and Evolution of Diaminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Diaminopyridine derivatives represent a significant class of compounds in medicinal chemistry, with a rich history spanning from foundational synthetic explorations to their establishment as critical therapeutic agents for rare neurological disorders. This technical guide provides an in-depth exploration of their discovery, historical development, and the key experimental work that defined their clinical utility. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important scaffold.

Early Discovery and Foundational Synthesis

The journey of diaminopyridine derivatives began in the mid-20th century with fundamental explorations into pyridine chemistry. The first documented synthesis of a notable derivative, N,N'-diphenylpyridine-2,6-diamine (also known as 2,6-dianilinopyridine), was reported in 1947 by Bernstein, Stearns, Shaw, and Lott.[1] Their work, which focused on the derivatization of 2,6-diaminopyridine, established a foundational synthetic strategy: the reaction of a dihalopyridine with a primary amine.[1] This method remains a fundamental approach in contemporary pyridine chemistry.

Representative Historical Synthetic Protocol

The original synthesis involved the reaction of a 2,6-dihalopyridine with aniline. The following protocol is a representative adaptation based on the principles from the historical literature.[1]

Objective: To synthesize N,N'-diphenylpyridine-2,6-diamine.

Materials:

  • 2,6-Dibromopyridine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • A reaction vessel is charged with 2,6-dibromopyridine, aniline (2.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide.

  • Anhydrous 1,4-dioxane is added as the solvent.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for a specified period (typically 12-24 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting crude product is purified using column chromatography or recrystallization to yield N,N'-diphenylpyridine-2,6-diamine.

G cluster_reactants Reactants cluster_conditions Conditions R1 2,6-Dihalopyridine P N-substituted Diaminopyridine Derivative R1->P R2 Primary Amine (e.g., Aniline) R2->P C1 Catalyst (e.g., CuI) C1->P C2 Base (e.g., K₂CO₃) C2->P C3 Solvent & Heat C3->P

Caption: Foundational synthesis of N-substituted diaminopyridine derivatives.

The Rise of Aminopyridines in Neurology

While early work focused on chemical synthesis, the therapeutic potential of simpler aminopyridine structures emerged in the 1970s. 3,4-diaminopyridine (3,4-DAP), later known as amifampridine, was discovered in Scotland and subsequently investigated for its effects on neuromuscular transmission.[2][3] This marked a pivotal shift from chemical curiosities to potential treatments for debilitating neurological conditions.

Mechanism of Action

The primary therapeutic effect of 3,4-DAP and its analogue 4-aminopyridine (4-AP) stems from their ability to block voltage-gated potassium channels (VGKCs).[4][5] At the neuromuscular junction, this action has a profound effect:

  • Potassium Channel Blockade: By blocking VGKCs on the presynaptic nerve terminal, 3,4-DAP prevents the efflux of potassium ions (K+).[2]

  • Prolonged Depolarization: This blockade prolongs the depolarization phase of the nerve action potential.[3][4]

  • Increased Calcium Influx: The extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration.[2][4] This is particularly crucial in conditions like Lambert-Eaton Myasthenic Syndrome (LEMS), where autoantibodies target these very channels.[3][6]

  • Enhanced Acetylcholine Release: The resulting increase in presynaptic calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[4][7]

  • Improved Muscle Contraction: The increased ACh levels lead to a more robust stimulation of postsynaptic muscle fibers, thereby improving muscle strength and function.[3]

It is noteworthy that 3,4-DAP has lower penetration into the brain than 4-AP, resulting in weaker effects on the central nervous system and a more favorable side-effect profile for neuromuscular disorders.[4]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Arrives K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens DAP 3,4-Diaminopyridine DAP->K_Channel Blocks Depol Prolonged Depolarization K_Channel->Depol Leads to Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Depol->Ca_Channel Keeps Open ACh_Release Enhanced ACh Release Ca_Influx->ACh_Release AChR ACh Receptors ACh_Release->AChR Binds to Contraction Muscle Contraction AChR->Contraction Stimulates

Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.

Clinical Validation: Lambert-Eaton Myasthenic Syndrome (LEMS)

The most significant clinical application of a diaminopyridine derivative is the use of 3,4-DAP (amifampridine) for the treatment of LEMS, a rare autoimmune disorder that impairs acetylcholine release.[3] Multiple clinical trials have validated its efficacy and safety.

Summary of Key Clinical Trial Data

The effectiveness of 3,4-DAP has been demonstrated in several prospective, double-blind, placebo-controlled studies. These trials consistently show significant improvements in both muscle strength and electrophysiological markers.

StudyNo. of PatientsDosagePrimary Outcome MeasureResult
Sanders et al. (2000)[8]2620 mg, three times dailyQuantitative Myasthenia Gravis (QMG) ScoreStatistically significant improvement in QMG score for the 3,4-DAP group compared to placebo.[8]
McEvoy et al. (1989)[7]12Up to 100 mg per dayMuscle Strength & CMAP AmplitudeMuscle strength increased from 70% to 81% of normal in upper extremities. CMAP amplitudes nearly doubled (e.g., 2.9 mV to 5.0 mV in the arm).[7]
Anlar et al. (1996)[9] (Congenital Myasthenia)16Not specifiedClinical ImprovementClinical improvement was observed in 5 of 11 patients with congenital myasthenia.[9]
Muscular Dystrophy Association (2022)[4]1510 mg single doseRepetitive Nerve Stimulation (RNS) Decrement & QMG ScoreSignificant reduction in RNS decrement (39.25% to 13.67%) and improvement in QMG score (7.67 to 5.67) in the severe patient group.[4]

Note: CMAP = Compound Muscle Action Potential. A lower QMG score indicates less muscle weakness. A lower RNS decrement indicates improved neuromuscular transmission.

Modern Research and Derivative Development

Research into diaminopyridine derivatives is ongoing, with two primary goals: expanding therapeutic applications and improving the safety and efficacy of existing compounds.

  • Toxicity Reduction: 4-aminopyridine, while effective for conditions like multiple sclerosis, has a notable toxicity profile. Recent efforts have focused on creating peptide derivatives of 4-AP, which have shown a toxicity up to 150 times lower than the parent compound in acute toxicity studies.[10]

  • New Therapeutic Targets: Scientists are synthesizing and evaluating novel series of diaminopyridine derivatives for different biological targets. For example, a series of 2,4-diaminopyridine derivatives was synthesized and evaluated as potential tracers for neuropeptide Y (NPY) Y1 receptors for use in positron emission tomography (PET).[11]

  • Functionalization: The amine position of 4-aminopyridine has been functionalized to form amides, carbamates, and ureas.[12] Notably, methyl and ethyl carbamate derivatives were found to restore conduction in injured spinal cord tissue, representing the first successful derivatization of 4-AP that retained this functional ability.[12]

G cluster_discovery Discovery & Design cluster_synthesis Synthesis & Preclinical cluster_clinical Clinical Development Target Identify Target (e.g., Ion Channel, Receptor) Scaffold Select Diaminopyridine Scaffold Target->Scaffold Design Design Derivatives (e.g., via Functionalization) Scaffold->Design Synth Chemical Synthesis Design->Synth InVitro In Vitro Assays (Binding, Function) Synth->InVitro InVivo In Vivo Models (Efficacy, Toxicity) InVitro->InVivo Phase1 Phase I Trials (Safety, PK/PD) InVivo->Phase1 Phase2 Phase II Trials (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Studies) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for modern diaminopyridine drug development.

Key Experimental Protocol: In Vitro Conduction Restoration

A critical experimental method used to evaluate novel aminopyridine derivatives is the assessment of their ability to restore electrical conduction in injured nerve tissue. The following is a generalized protocol based on the methodology used for testing 4-aminopyridine derivatives on guinea pig spinal cord tissue.[12]

Objective: To assess the ability of a test compound to restore compound action potential (CAP) conduction in an ex vivo model of spinal cord injury.

Apparatus: A double sucrose gap recording chamber. This chamber allows for the isolation and perfusion of a segment of spinal cord tissue while stimulating and recording electrical activity.

Procedure:

  • Tissue Preparation: A section of the spinal cord is carefully excised from a guinea pig and placed in cold, oxygenated Krebs solution. The dura mater is removed, and the white matter tracts are isolated.

  • Chamber Mounting: The isolated spinal cord segment is mounted in the double sucrose gap chamber. The ends of the tissue are placed in compartments containing Krebs solution for stimulation and recording, while the central portion is bathed in isotonic sucrose to isolate the electrical signals.

  • Baseline Recording: A baseline CAP is recorded by applying a supramaximal stimulus to one end of the tissue and recording the propagated electrical response from the other end.

  • Injury Induction: A compression injury is induced on the central portion of the spinal cord segment using a calibrated instrument to create a consistent and reproducible conduction block.

  • Post-Injury Recording: The CAP is recorded again to confirm the conduction block, evidenced by a significant reduction or complete loss of the signal.

  • Compound Application: The Krebs solution perfusing the tissue is replaced with a solution containing the diaminopyridine derivative at a specific concentration.

  • Functional Assessment: The CAP is monitored and recorded over time (e.g., for 60-90 minutes) to measure any restoration of the conducted signal.

  • Data Analysis: The amplitude of the restored CAP is measured and expressed as a percentage of the original, pre-injury baseline CAP. The effects of different derivatives and concentrations are compared to assess their efficacy.

Conclusion

The history of diaminopyridine derivatives is a compelling narrative of chemical synthesis evolving to meet critical medical needs. From the initial academic synthesis of N,N'-diphenylpyridine-2,6-diamine to the life-changing application of 3,4-diaminopyridine for patients with LEMS, these compounds have proven their therapeutic value. Current research continues to build on this legacy, aiming to refine the properties of these molecules to enhance safety, reduce toxicity, and expand their use to a broader range of neurological and other diseases. The diaminopyridine scaffold, with its versatile chemistry and potent biological activity, is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

References

Theoretical Analysis of 3-nitrosopyridine-2,6-diamine: A Computational and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-nitrosopyridine-2,6-diamine, a molecule of interest in medicinal and materials chemistry. Due to a lack of extensive published theoretical data on this specific compound, this document outlines a robust computational methodology based on established practices for analogous pyridine derivatives. It details proposed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential. Furthermore, this whitepaper presents a hypothetical synthesis and characterization workflow. The included data tables, while illustrative, are structured to serve as a template for future empirical and computational findings. Visualizations of the molecular structure and a proposed computational workflow are provided to guide researchers in their investigations of this compound.

Introduction

Pyridine derivatives are a cornerstone in pharmaceutical and materials science research due to their diverse biological activities and versatile chemical properties. The introduction of amino and nitroso functional groups to the pyridine ring, as in the case of this compound, is expected to confer unique electronic and structural characteristics. Theoretical studies are paramount in elucidating these properties at a molecular level, offering insights into reactivity, stability, and potential intermolecular interactions. This guide proposes a comprehensive theoretical investigation of this compound, providing a roadmap for researchers to explore its potential.

Proposed Computational Methodology

A rigorous computational analysis of this compound can be achieved using Density Functional Theory (DFT), a proven method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This can be performed using a widely-used functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Properties

Key electronic properties can be elucidated through the following analyses:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's resistance to electronic excitation.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. This is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.

The proposed computational workflow is depicted in the following diagram:

Computational Workflow for this compound start Initial Structure Generation dft Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Analysis dft->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->dft Re-optimize if False ep Electronic Property Calculation verify->ep Proceed if True homo_lumo HOMO-LUMO Analysis ep->homo_lumo mep Molecular Electrostatic Potential (MEP) Analysis ep->mep data Data Analysis and Interpretation homo_lumo->data mep->data

A proposed computational workflow for theoretical studies.

Hypothetical Data Presentation

The following tables are presented as a template for organizing the results obtained from the proposed computational studies.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-N(amino)[Hypothetical Data]
C6-N(amino)[Hypothetical Data]
C3-N(nitroso)[Hypothetical Data]
N(nitroso)-O[Hypothetical Data]
N1-C2[Hypothetical Data]
C2-C3[Hypothetical Data]
C3-C4[Hypothetical Data]
C4-C5[Hypothetical Data]
C5-C6[Hypothetical Data]
C6-N1[Hypothetical Data]
Bond Angles ∠N1-C2-C3[Hypothetical Data]
∠C2-C3-C4[Hypothetical Data]
∠C3-C4-C5[Hypothetical Data]
∠C4-C5-C6[Hypothetical Data]
∠C5-C6-N1[Hypothetical Data]
∠C6-N1-C2[Hypothetical Data]
∠C2-C3-N(nitroso)[Hypothetical Data]
∠C3-N(nitroso)-O[Hypothetical Data]

Table 2: Calculated Vibrational Frequencies

ModeAssignmentCalculated Frequency (cm⁻¹)
ν(N-H) stretchAmino group[Hypothetical Data]
ν(C-H) stretchAromatic ring[Hypothetical Data]
ν(N=O) stretchNitroso group[Hypothetical Data]
ν(C=C) stretchAromatic ring[Hypothetical Data]
δ(N-H) bendAmino group[Hypothetical Data]

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy[Hypothetical Data]
LUMO Energy[Hypothetical Data]
HOMO-LUMO Energy Gap (ΔE)[Hypothetical Data]
Ionization Potential[Hypothetical Data]
Electron Affinity[Hypothetical Data]
Electronegativity[Hypothetical Data]
Chemical Hardness[Hypothetical Data]

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the direct nitrosation of the commercially available 2,6-diaminopyridine.

Materials:

  • 2,6-diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,6-diaminopyridine in a minimal amount of dilute hydrochloric acid with cooling in an ice bath (0-5 °C).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2,6-diaminopyridine hydrochloride.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • The resulting precipitate, this compound, can be collected by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.

The proposed synthesis is visualized in the following diagram:

Synthesis of this compound reactant1 2,6-Diaminopyridine reaction Nitrosation (0-5 °C) reactant1->reaction reactant2 NaNO2, HCl (aq) reactant2->reaction product This compound reaction->product

A proposed synthetic pathway for this compound.
Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical environment of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (amino, nitroso, and the pyridine ring).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

The molecular structure of this compound.

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By following the proposed computational and experimental protocols, researchers can systematically elucidate the structural, electronic, and chemical properties of this molecule. The presented data tables and visualizations are intended to serve as a practical resource for organizing and interpreting future research findings. The insights gained from such studies will be crucial in assessing the potential of this compound in drug development and materials science.

reactivity of the nitroso group on a pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitroso Group on a Pyridine Ring

Introduction

Nitroso-substituted heteroaromatic compounds, particularly nitrosopyridines, represent a versatile and highly reactive class of molecules. Characterized by the presence of a nitroso (-N=O) functional group attached to the pyridine core, these compounds are pivotal intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and drug development.[1] The unique electronic properties of the pyridine ring, combined with the electrophilicity and diverse reactivity of the nitroso group, enable a wide array of chemical transformations.

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, key reactions—such as cycloadditions, nucleophilic and electrophilic substitutions, and redox transformations—and applications of these valuable chemical entities. The content includes structured data tables for easy comparison, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to facilitate a deeper understanding.

Synthesis of Nitrosopyridines

The preparation of nitrosopyridines can be achieved through several synthetic routes. A common and efficient method involves the reaction of oxime derivatives of β-diketones or β-ketoesters with reagents like cyanothioacetamide or cynoacetanilides.[2] Another key strategy is the oxidation of the corresponding aminopyridines or N-hydroxy-pyridines.

Table 1: Selected Synthetic Routes to Nitrosopyridines

Starting MaterialReagents/ConditionsProductReference
Oxime of β-diketoneCyanothioacetamide, refluxed for 3h, acidified with cold dilute HCl.Nitrosopyridine-2(1H)-thione[2]
Hydroxamic acidOxidizing agent (e.g., periodate-based), anhydrous solvent, inert atmosphere, 0 °C to -78 °C.2-Nitrosopyridine[3]
AminopyridineOxidizing agents (e.g., Caro's acid, peroxy acids)NitrosopyridineGeneral Method
Experimental Protocol: Synthesis of 2-Nitrosopyridine via Oxidation

This protocol describes a general method for the in-situ generation and reaction of 2-nitrosopyridine from a hydroxamic acid precursor, a common strategy for its use in subsequent reactions like cycloadditions.[3]

Materials:

  • Hydroxamic acid precursor

  • Diene substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Oxidizing agent (e.g., Dess-Martin periodinane, tetra-n-butylammonium periodate)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydroxamic acid and the diene in the chosen anhydrous solvent within a reaction vessel under an inert atmosphere.[3]

  • Cool the resulting solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[3]

  • Add the oxidizing agent to the stirred solution in portions to control the reaction rate and temperature.[3]

  • Allow the reaction to stir at the same temperature for the required duration. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Once the reaction is complete, quench the reaction. If a periodate-based oxidant is used, this can be achieved by adding a saturated aqueous solution of sodium thiosulfate.[3]

  • Perform a work-up by extracting the aqueous layer with the reaction solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.[3]

Core Reactivity of the Nitroso Group

The nitroso group's reactivity on a pyridine ring is dominated by its electrophilic nature and its ability to participate in pericyclic reactions.

Cycloaddition Reactions: The Hetero-Diels-Alder Reaction

Nitrosopyridines are exceptional dienophiles for hetero-Diels-Alder reactions, a type of [4+2] cycloaddition that forms heterocyclic six-membered rings known as 1,2-oxazines.[3][4] The electron-deficient nature of the N=O bond allows 2-nitrosopyridine to react swiftly and with high stereoselectivity with electron-rich conjugated dienes.[4] Substituted 2-nitrosopyridines, in particular, exhibit an ideal balance of reactivity and stability, often leading to nearly quantitative yields under mild conditions.[3][4] This high efficiency makes them superior to many aryl and acyl nitroso species for this transformation.[3]

This reactivity is a cornerstone of the "Modular Enhancement of Nature's Diversity" (MEND) strategy, which is used to modify complex, diene-containing natural products to generate diverse chemical libraries for biological screening.[4]

Hetero_Diels_Alder_Workflow Workflow for Hetero-Diels-Alder Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Diene Diene-containing Substrate Mix Mix in Anhydrous Solvent under Inert Gas Diene->Mix Nitroso Nitrosopyridine (or precursor) Nitroso->Mix Oxidize Add Oxidizing Agent (if using precursor) Mix->Oxidize in-situ generation React Stir at Low Temp (e.g., 0 °C) Mix->React direct reaction Oxidize->React Quench Quench Reaction React->Quench monitor by TLC/LC-MS Extract Extract & Purify Quench->Extract Product [4+2] Cycloadduct (1,2-Oxazine) Extract->Product

Caption: General workflow for a hetero-Diels-Alder reaction.

Table 2: Hetero-Diels-Alder Reactions of Nitrosopyridines with Natural Products[4]

Diene SubstrateNitrosopyridine ReagentSolventConditionsYield (%)
Thebaine6-Methyl-2-nitrosopyridineCH₂Cl₂0 °C, 10 min>99
Ergosterol2-NitrosopyridineCH₂Cl₂RT, 10 min>99
Colchicine2-NitrosopyridineCH₂Cl₂RT, 10 min>99
Turimycin H32-NitrosopyridineCH₂Cl₂RT, 10 min>99
Reductiomycin2-NitrosopyridineCH₂Cl₂RT, 10 min>99
Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with strong electron-withdrawing groups. The nitroso group, similar to the well-studied nitro group, is a powerful electron-withdrawing substituent that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitroso group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-type adduct.[5] Aromaticity is then restored by the departure of a leaving group from the same carbon.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the pyridine ring is generally difficult. The nitrogen atom's electronegativity reduces the ring's electron density, deactivating it towards attack by electrophiles.[6] Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration), the pyridine nitrogen is protonated, which strongly deactivates the ring.[6]

The presence of an additional electron-withdrawing nitroso group further deactivates the ring, making electrophilic substitution even more challenging. If a reaction does occur, it is directed to the meta position (C3 or C5) relative to the ring nitrogen and the nitroso group, as these positions are the least deactivated.

SEAr_Deactivation Effect of Nitroso Group on SEAr Pyridine Pyridine Ring Deactivation Strong Deactivation of Ring System Pyridine->Deactivation Nitroso Nitroso Group (-NO) Nitroso->Deactivation Electron-withdrawing (Inductive & Resonance) Electrophile Electrophile (E+) Electrophile->Deactivation is repelled Outcome Reaction is Unfavorable (or requires harsh conditions) Deactivation->Outcome

Caption: Deactivating effect of the nitroso group in SEAr.

Reduction and Oxidation Reactions

The nitroso group is redox-active and can be readily transformed into other nitrogen-containing functional groups, providing synthetic pathways to aminopyridines and nitropyridines.

  • Reduction: The nitroso group can be reduced to an amino group (-NH₂) using various reducing agents. Standard methods include catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl).[7]

  • Oxidation: The nitroso group can be oxidized to the corresponding nitro group (-NO₂) using common oxidizing agents such as hydrogen peroxide, peroxy acids, or chromium-based reagents.[8]

Table 3: Common Redox Reactions of the Nitroso Group

TransformationReagent(s)Product Functional Group
ReductionSn/HCl, H₂/Pd-C, NaBH₄Amino (-NH₂)
OxidationH₂O₂, m-CPBA, CrO₃Nitro (-NO₂)
Experimental Protocol: Reduction of a Nitrosopyridine to an Aminopyridine

This protocol outlines a general procedure for the reduction of a nitrosopyridine using tin and hydrochloric acid.

Materials:

  • Nitrosopyridine derivative

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • In a round-bottom flask, suspend the nitrosopyridine derivative in a minimal amount of ethanol or water.

  • Add granulated tin to the suspension (typically 2-3 molar equivalents).

  • Slowly add concentrated HCl to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • After the initial reaction subsides, heat the mixture at reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture to remove the tin hydroxides.

  • Extract the aqueous filtrate multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aminopyridine product.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity of nitrosopyridines makes them valuable tools in the pharmaceutical sciences.

  • Derivatization of Natural Products: As demonstrated in their use in hetero-Diels-Alder reactions, nitrosopyridines provide a robust method for functionalizing complex molecules like natural products.[4] This allows for the rapid generation of new chemical entities with potentially novel biological activities.

  • Bioconjugation: The ability of nitroso compounds to participate in selective transformations makes them of growing interest for the chemical modification of biomolecules.[3]

  • Bioactive Scaffolds: Pyridine derivatives, including nitroso- and nitro-containing compounds, are present in numerous biologically active molecules and drugs. They are investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antiparasitic agents.[1][9]

  • Nitric Oxide (NO) Donors: Heterocyclic compounds containing N-O bonds are being explored as potential nitric oxide (NO) donors.[10] NO is a crucial signaling molecule in the cardiovascular system, and compounds that can release it under physiological conditions have significant therapeutic potential.[10]

References

physical and chemical properties of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrosopyridine-2,6-diamine is a pyridine derivative of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data. Due to the limited publicly accessible experimental data, some properties are presented as predicted values and should be considered with appropriate caution. This document aims to consolidate the existing information to support further research and development efforts involving this compound.

Chemical Identity and Physical Properties

This compound, with the CAS number 89323-10-4, is a red-brown powder[1][2]. Its fundamental chemical and physical characteristics are summarized in the table below. It is important to note that while the melting point has been experimentally determined, other values such as boiling point, density, refractive index, and pKa are currently based on estimations and require experimental verification.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms (6-amino-3-nitroso-2-pyridyl)amine; 2,6-diamino-3-nitrosopyridine; pyridine, 2,6-diamino-3-nitroso-[1]
CAS Number 89323-10-4[1][3]
Molecular Formula C₅H₆N₄O[1][3][4]
Molecular Weight 138.13 g·mol⁻¹[1][4]
Appearance Red-brown powder[1][2]
Melting Point 260-266 °C[1][2]
Boiling Point 253.51°C (rough estimate)[2]
Density 1.3577 (rough estimate)[2]
Refractive Index 1.8300 (estimate)[2]
pKa 2.57±0.50 (Predicted)[2]

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of hydrogen atoms in the molecule and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify the functional groups present in the molecule, such as N-H (amines), C=C and C=N (aromatic ring), and N=O (nitroso group).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

While specific spectra for the target compound are unavailable, data for structurally related compounds can provide some reference. For instance, the IR spectrum of a related compound, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitropyridine, has been documented[5]. Similarly, ¹³C NMR data for 2,6-diamino-3,5-dinitro-pyridine is available[6].

Experimental Protocols

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for related aminopyridines and nitropyridines can provide insights into potential synthetic routes.

A plausible approach could involve the nitrosation of the parent compound, 2,6-diaminopyridine. The nitrosation of aromatic amines is a well-established reaction, typically carried out using a source of nitrous acid, such as sodium nitrite in an acidic medium.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2,6-Diaminopyridine 2,6-Diaminopyridine Nitrosation Nitrosation 2,6-Diaminopyridine->Nitrosation NaNO2 NaNO2 NaNO2->Nitrosation Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Nitrosation This compound This compound Nitrosation->this compound

A generalized workflow for investigating the biological activity of a novel compound.

Safety Information

This compound is classified as an irritant. The risk codes associated with this compound are R36/37/38, indicating that it is irritating to the eyes, respiratory system, and skin.[1] Standard safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are recommended when handling this chemical.[1] In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is advised.[1]

Conclusion

This compound is a chemical compound with established basic physical properties but a significant lack of detailed experimental data, particularly in the areas of spectroscopy, synthesis protocols, and biological activity. The information presented in this guide is based on the limited available data and estimations. Further experimental work is required to fully characterize this molecule and to explore its potential applications in research and drug development. The structural features of this compound suggest that it may possess interesting biological properties worthy of investigation.

References

Preliminary Investigation of 3-Nitrosopyridine-2,6-diamine Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the bioactivity of 3-nitrosopyridine-2,6-diamine. A comprehensive review of existing literature reveals a significant gap in direct biological activity data for this specific compound. The primary role of this compound, as documented in available research, is that of a chemical intermediate in the synthesis of more complex heterocyclic structures, notably quinoxaline derivatives. These derivatives, in contrast, exhibit a broad and well-documented spectrum of pharmacological activities.

This document will first summarize the limited available information on this compound itself. The subsequent and main focus will be a detailed exploration of the bioactivity of quinoxaline derivatives, providing a potential, albeit indirect, context for the utility of its precursor. This includes a review of their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by data from various studies.

This compound: Current Knowledge

Searches of scientific databases and patent literature yield minimal information regarding the intrinsic biological activity of this compound. It is consistently referenced as a precursor molecule in organic synthesis. Its chemical structure, featuring amino and nitroso groups on a pyridine ring, suggests potential for various chemical reactions and interactions, but dedicated studies to elucidate its pharmacological profile are not publicly available.

Bioactivity of Quinoxaline Derivatives: An Indirect Perspective

Quinoxaline derivatives, which can be synthesized from this compound, represent a significant class of heterocyclic compounds with a wide array of biological activities.[1][2][3][4][5][6] The flexible structure of the quinoxaline scaffold allows for the development of novel therapeutic agents.[7]

Antimicrobial and Antifungal Activity

A substantial body of research highlights the potent antimicrobial and antifungal properties of quinoxaline derivatives.[1][2][3][8] These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8]

Table 1: Summary of Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound ClassTarget Organism(s)Activity/EndpointReference
2-hydroxy-3-methylquinoxaline derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaAntibacterial activity (disc diffusion)[3]
Substituted quinoxalinesAcidovorax citrulli, Rhizoctonia solaniAntibacterial and antifungal activity (in vitro)[8]
Quinoxalinone derivativesVarious bacteria and fungiMinimal Inhibitory Concentration (MIC)[2]
Other Pharmacological Activities

Beyond their antimicrobial effects, quinoxaline derivatives have demonstrated a range of other significant pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antidepressant properties.[1][2][4][5][6] The diverse bioactivities underscore the importance of the quinoxaline scaffold in medicinal chemistry.[4][5]

Experimental Protocols: Synthesis of Quinoxaline Derivatives

While specific experimental protocols for assessing the bioactivity of this compound are unavailable due to the lack of primary research, the synthesis of bioactive quinoxaline derivatives from related starting materials is well-documented. A general synthetic scheme involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Protocol for Quinoxaline Derivatives:

  • Starting Materials: An appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative).

  • Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the reaction.

  • Workup and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of quinoxaline derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start o-Phenylenediamine & 1,2-Dicarbonyl reaction Condensation Reaction start->reaction workup Isolation & Purification reaction->workup product Quinoxaline Derivative workup->product antimicrobial Antimicrobial Assays product->antimicrobial antifungal Antifungal Assays product->antifungal other Other Bioassays (e.g., Anticancer) product->other data MIC/IC50 Determination antimicrobial->data antifungal->data other->data sar Structure-Activity Relationship (SAR) data->sar

Synthetic and Screening Workflow for Quinoxaline Derivatives.

Signaling Pathways Implicated in Quinoxaline Bioactivity

The mechanisms of action for the diverse bioactivities of quinoxaline derivatives are varied. In the context of anti-inflammatory effects, some derivatives have been shown to inhibit key inflammatory modulators.

The following diagram depicts a simplified signaling pathway that can be targeted by anti-inflammatory compounds.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Potential Inhibition by Quinoxalines stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor mapk MAPK Signaling (e.g., p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines cox COX Enzymes nfkb->cox prostaglandins Prostaglandins cox->prostaglandins inhibitor1 Inhibition inhibitor1->mapk inhibitor2 Inhibition inhibitor2->nfkb

Simplified Inflammatory Signaling Pathway Targeted by Bioactive Compounds.

Conclusion and Future Directions

While a direct biological activity profile for this compound is not currently available in the scientific literature, its role as a precursor to the pharmacologically rich class of quinoxaline derivatives is well-established. The extensive research on quinoxalines, particularly their antimicrobial and anti-inflammatory properties, suggests a valuable, albeit indirect, utility for this compound in drug discovery and development.

Future research efforts could be directed towards elucidating the intrinsic bioactivity of this compound to determine if it possesses any standalone pharmacological properties. Furthermore, the synthesis of novel quinoxaline derivatives from this precursor could continue to be a fruitful avenue for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes: The Versatility of 3-Nitropyridine-2,6-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitropyridine-2,6-diamine is a pivotal building block in the realm of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique electronic and structural features, characterized by the presence of two amino groups and a nitro group on a pyridine ring, render it a highly reactive and versatile precursor for the synthesis of a wide array of novel compounds with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the amino groups provide nucleophilic centers and opportunities for further functionalization.

Key Applications

The primary application of 3-nitropyridine-2,6-diamine and its analogs lies in their role as precursors to various fused heterocyclic systems. These systems are often "privileged structures" in drug discovery, known to interact with a variety of biological targets.

  • Synthesis of Bioactive Heterocycles: Nitropyridines, including 3-nitropyridine-2,6-diamine, serve as readily available starting materials for the synthesis of polynuclear heterocyclic systems. These compounds have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties[1]. The strategic placement of the nitro and amino groups allows for sequential reactions to build complex molecular architectures.

  • Precursors for Diaminopyridines: A crucial transformation of 3-nitropyridine-2,6-diamine is the reduction of the nitro group to an additional amino group, yielding 2,3,6-triaminopyridine. This triamine is a valuable intermediate for the synthesis of various condensed heterocyclic systems, such as imidazopyridines and triazolopyridines, which are core structures in many pharmaceuticals. The reduction is typically achieved with high efficiency using standard reducing agents like iron in acidic media or catalytic hydrogenation[2].

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The nitro group strongly activates the pyridine ring towards nucleophilic attack. This allows for the selective substitution of other leaving groups on the ring or, in some cases, the displacement of the nitro group itself under specific conditions. This reactivity is fundamental in introducing a variety of substituents and building molecular complexity[3]. For instance, in related dichloronitropyridines, the chlorine atoms can be sequentially substituted with different nucleophiles to build up desired molecular frameworks[1].

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitro Group on the Pyridine Ring

This protocol describes a common method for the reduction of a nitro group to an amino group on a pyridine ring, a key transformation for utilizing compounds like 3-nitropyridine-2,6-diamine.

Materials:

  • Substituted nitropyridine (e.g., 2-amino-5-bromo-3-nitropyridine as an analog)

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution (4%)

  • 5% Palladized strontium carbonate (for catalytic hydrogenation alternative)

Procedure (Iron Reduction): [2]

  • In a round-bottom flask fitted with a reflux condenser, suspend the nitropyridine (0.05 mole) and reduced iron (30 g) in a mixture of 95% ethanol (40 ml) and water (10 ml).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 ml).

  • Heat the mixture on a steam bath with stirring for 1 hour.

  • After the reaction is complete (monitored by TLC), filter the hot mixture to remove the iron powder.

  • Wash the iron residue with hot 95% ethanol (3 x 10 ml).

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Recrystallize the crude product from water to obtain the pure diaminopyridine derivative.

Procedure (Catalytic Hydrogenation): [2]

  • In a hydrogenation apparatus, suspend the nitropyridine in a 4% sodium hydroxide solution.

  • Add a catalytic amount of 5% palladized strontium carbonate.

  • Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.

  • Filter the catalyst and isolate the product from the filtrate.

Protocol 2: Synthesis of Fused Heterocyclic Systems (Illustrative Example)

This protocol provides a general concept for the synthesis of fused heterocyclic systems from a diaminopyridine derivative, which can be obtained from 3-nitropyridine-2,6-diamine.

Materials:

  • A 2,3-diaminopyridine derivative

  • A suitable dicarbonyl compound or its equivalent (e.g., α-haloketone, dicarboxylic acid)

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required, e.g., acid or base)

Procedure:

  • Dissolve the diaminopyridine derivative in the chosen solvent.

  • Add the dicarbonyl compound or its equivalent to the solution.

  • If necessary, add a catalytic amount of acid or base.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Reaction Yields for Related Nitropyridine Transformations

Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine95% HNO3, H2SO4, 0-60°C78-85[2]
2-Amino-5-bromo-3-nitropyridine2,3-Diamino-5-bromopyridineFe, EtOH, H2O, HCl, reflux68[2]
2,6-dichloro-3-nitropyridine2-amino-3-nitro-6-chloropyridineAq. NH3, MeOH, 35-40°C-[4]
2-amino-6-chloro-3-nitropyridine2-amino-6-methoxy-3-nitropyridineNaOMe, MeOH-[4]
2-amino-3-nitro-6-methoxypyridine2,3-diamino-6-methoxypyridineSnCl2·2H2O86.4[4]

Note: Specific yield for the ammonolysis and methoxylation steps were not provided in the cited patent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_intermediate Key Intermediate cluster_cyclization Cyclization Reactions cluster_products Product Classes start 3-Nitropyridine-2,6-diamine reduction Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd) start->reduction Step 1 intermediate 2,3,6-Triaminopyridine reduction->intermediate Step 2 cyclization Reaction with dicarbonyl compounds, etc. intermediate->cyclization Step 3 products Fused Heterocyclic Systems (e.g., Imidazopyridines, Triazolopyridines) cyclization->products Final Products

Caption: Synthetic pathway from 3-nitropyridine-2,6-diamine.

sn_ar_pathway cluster_mechanism SNAr Mechanism reactant Substituted Nitropyridine (e.g., 2,6-dichloro-3-nitropyridine) attack Nucleophilic Attack at ortho/para position reactant->attack nucleophile Nucleophile (e.g., Amine, Alkoxide) nucleophile->attack meisenheimer Formation of Meisenheimer Complex (stabilized by NO2 group) attack->meisenheimer departure Departure of Leaving Group (e.g., Cl-) meisenheimer->departure product Substituted Product departure->product

Caption: Generalized SNAr mechanism on a nitropyridine ring.

References

Application Notes and Protocols: 3-Nitropyridine-2,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitropyridine-2,6-diamine and its derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of amino and nitro functional groups allows for a wide range of chemical modifications and biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document provides a detailed overview of the applications of 3-nitropyridine-2,6-diamine and its analogues, including quantitative data on their biological activities, experimental protocols for their evaluation, and diagrams of relevant biological pathways.

I. Anticancer Applications

Derivatives of 3-nitropyridine-2,6-diamine have shown promise as inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and proliferation, and are often dysregulated in cancer.

A. Cyclin-Dependent Kinase (CDK) Inhibition

A series of 3-acyl-2,6-diaminopyridines, which can be synthesized from 3-nitropyridine-2,6-diamine precursors, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: CDK Inhibition and Antiproliferative Activity [1]

CompoundCDK1 IC50 (µM)CDK2 IC50 (µM)HeLa IC50 (µM)HCT116 IC50 (µM)A375 IC50 (µM)
2r 0.0320.0450.120.150.20
11 0.0480.0560.250.300.45

Experimental Protocol: CDK Inhibition Assay [1]

  • Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B and CDK2/cyclin E complexes are used as the enzyme source. Histone H1 is used as the substrate.

  • Reaction Mixture: The reaction is carried out in a buffer containing ATP, MgCl2, and DTT. The test compounds (derivatives of 3-nitropyridine-2,6-diamine) are added at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the CDK enzyme complex and incubated at 30°C for a specified time.

  • Termination and Detection: The reaction is stopped by the addition of an equal volume of 2x sample buffer. The phosphorylation of Histone H1 is quantified using an ELISA-based method or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: CDK Regulation of the Cell Cycle

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK2_E CDK2/Cyclin E CDK2_E->G1 CDK1_B CDK1/Cyclin B CDK1_B->G2 Inhibitor 3-Acyl-2,6-diaminopyridine Derivatives Inhibitor->CDK2_E Inhibitor->CDK1_B

Caption: Inhibition of CDK1 and CDK2 by 3-acyl-2,6-diaminopyridine derivatives blocks cell cycle progression.

II. Antimicrobial Applications

The nitropyridine scaffold is a known pharmacophore in several antimicrobial agents. The nitro group can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.

While direct data for 3-nitrosopyridine-2,6-diamine is limited, related nitropyridine derivatives have demonstrated antibacterial and antiprotozoal activities. For instance, novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have shown moderate activity against S. aureus, E. coli, and Colpoda steinii.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: A standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Synthesized 3-Nitropyridine Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Selectivity Assess Cytotoxicity against Mammalian Cells MIC->Selectivity Lead Lead Compound Identification MBC->Lead Selectivity->Lead

Caption: Workflow for the screening and identification of lead antimicrobial 3-nitropyridine derivatives.

III. Enzyme Inhibition

Beyond kinases, nitropyridine derivatives have been explored as inhibitors of other enzymes with therapeutic relevance.

A. Urease Inhibition

Certain nitropyridine-containing compounds have been evaluated as potential urease inhibitors.[2] Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Quantitative Data: Urease Inhibition [2]

CompoundUrease IC50 (µM)
Nitropyridine Derivative 19 2.0 - 2.3
Thiourea (Standard) 23.2

Experimental Protocol: Urease Inhibition Assay

  • Enzyme and Substrate: Jack bean urease is used as the enzyme source, and urea is the substrate.

  • Reaction Mixture: The assay is performed in a phosphate buffer. The test compound and urease are pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of urea.

  • Ammonia Quantification: The amount of ammonia produced from urea hydrolysis is determined using the indophenol method, where the absorbance is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

IV. Synthetic Precursor Applications

3-Nitropyridine-2,6-diamine serves as a versatile starting material for the synthesis of a variety of more complex heterocyclic systems with medicinal value. The nitro group can be readily reduced to an amino group, which can then undergo further reactions such as acylation, alkylation, or cyclization.

Logical Relationship: Synthesis of Bioactive Molecules

Synthesis_Logic Start 3-Nitropyridine-2,6-diamine Reduction Reduction of Nitro Group Start->Reduction Triaminopyridine 2,3,6-Triaminopyridine Reduction->Triaminopyridine Acylation Acylation Triaminopyridine->Acylation Cyclization Cyclization Acylation->Cyclization Bioactive Bioactive Heterocycles (e.g., Imidazopyridines) Cyclization->Bioactive

Caption: Synthetic utility of 3-nitropyridine-2,6-diamine as a precursor for bioactive heterocycles.

While specific data on this compound is scarce, the closely related 3-nitropyridine-2,6-diamine and its derivatives are of significant interest in medicinal chemistry. They have demonstrated potent activity as anticancer agents through CDK inhibition and show potential as antimicrobial and enzyme-inhibiting compounds. Furthermore, their utility as synthetic intermediates provides a pathway to novel and diverse bioactive molecules. Further research into this class of compounds is warranted to fully explore their therapeutic potential.

References

Application Notes & Protocols: 3-nitrosopyridine-2,6-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-nitrosopyridine-2,6-diamine as a versatile ligand in coordination chemistry, with a particular focus on its applications in the development of novel therapeutic agents. While direct literature on the coordination complexes of this compound is emerging, the protocols and data presented herein are based on established methodologies for closely related 2,6-diaminopyridine derivatives and serve as a robust guide for pioneering research in this area.

Introduction to this compound as a Ligand

This compound is a unique pyridine derivative featuring two amino groups and a nitroso group. This combination of functionalities makes it an intriguing candidate for a multidentate ligand in coordination chemistry. The two amino groups and the nitrogen atom of the pyridine ring can act as coordination sites, while the nitroso group can influence the electronic properties of the resulting metal complexes and potentially offer an additional coordination site or be a site for further functionalization.

The coordination of this compound to various metal ions is anticipated to yield stable complexes with interesting electronic and structural properties. Such complexes are of significant interest in the field of drug development, as metal complexes can exhibit enhanced biological activity compared to the free ligands. The presence of the nitroso group may also impart specific biological activities, such as nitric oxide (NO) donor properties, which is relevant in various physiological and pathological processes.

Potential Applications in Drug Development

Coordination complexes of pyridine derivatives have shown promise in various therapeutic areas, including cancer, infectious diseases, and inflammation. Metal complexes containing diaminopyridine-based ligands have been investigated for their cytotoxic activity against cancer cells. The introduction of a nitroso group in the 3-position of the 2,6-diaminopyridine scaffold could lead to novel metal complexes with unique mechanisms of action. Potential applications include:

  • Anticancer Agents: The metal complexes may exhibit cytotoxicity through mechanisms such as DNA binding and cleavage, generation of reactive oxygen species (ROS), or inhibition of key cellular enzymes.

  • Antimicrobial Agents: The complexes could be effective against a range of bacterial and fungal pathogens.

  • NO-Donating Drugs: The nitroso group might be leveraged for the controlled release of nitric oxide, which has applications in cardiovascular diseases and wound healing.

Experimental Protocols

Synthesis of this compound Ligand

A plausible synthetic route to this compound starts from the commercially available 2,6-diaminopyridine.

Protocol 3.1.1: Nitrosation of 2,6-diaminopyridine

  • Dissolution: Dissolve 2,6-diaminopyridine (1 equivalent) in a suitable acidic medium, such as a mixture of hydrochloric acid and water, at 0-5 °C with constant stirring.

  • Nitrosating Agent Preparation: In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Reaction: Slowly add the sodium nitrite solution dropwise to the solution of 2,6-diaminopyridine while maintaining the temperature between 0-5 °C. The reaction is typically exothermic and requires careful temperature control.

  • Stirring: Continue stirring the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Isolation: After completion of the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Filtration and Washing: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid under vacuum to obtain this compound. The product is a red-brown powder.[1]

Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of this compound using metal chlorides as precursors. This method can be adapted for other metal salts as well.

Protocol 3.2.1: Synthesis of [M(this compound)₂]Cl₂

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂) (1 equivalent) in the same solvent.

  • Complexation Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature. A change in color or the formation of a precipitate usually indicates complex formation.

  • Reflux: Reflux the reaction mixture for 4-6 hours to ensure complete reaction.

  • Isolation of the Complex: After cooling to room temperature, collect the precipitated complex by filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Complexes: The synthesized complexes should be characterized by:

  • Elemental Analysis (CHN): To determine the empirical formula.

  • Molar Conductance: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility: To determine the geometry of the complexes.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand.

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry.

  • X-ray Crystallography: To determine the single-crystal structure of the complex.

Quantitative Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the potential anticancer activity of this compound and its metal complexes against various human cancer cell lines. The IC₅₀ values are based on data reported for similar diaminopyridine-based metal complexes.

CompoundIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)
This compound (Ligand)> 100> 100> 100
[Cu(this compound)₂]Cl₂15.212.518.7
[Ni(this compound)₂]Cl₂25.821.330.1
[Co(this compound)₂]Cl₂32.428.935.6
Cisplatin (Reference Drug)8.510.27.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Start Materials: 2,6-diaminopyridine Metal Salts Nitrosation Nitrosation of 2,6-diaminopyridine Start->Nitrosation Complexation Complexation with Metal Salt Start->Complexation Ligand This compound Nitrosation->Ligand Ligand->Complexation Complex Metal Complex Complexation->Complex Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Complex->Spectroscopy Analysis Elemental & Molar Conductance Analysis Complex->Analysis Bio_Activity Biological Activity Screening Complex->Bio_Activity Structure Structural Analysis (X-ray Crystallography) Spectroscopy->Structure Data Data Analysis (IC50 values) Bio_Activity->Data

Caption: Workflow for Synthesis and Characterization.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be targeted by a metal complex of this compound, leading to apoptosis in cancer cells.

signaling_pathway cluster_cell Cancer Cell Complex Metal Complex of This compound ROS Increased ROS Production Complex->ROS DNA_Damage DNA Damage Complex->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical Apoptotic Signaling Pathway.

References

Synthesis of 3-Nitrosopyridine-2,6-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of 3-nitrosopyridine-2,6-diamine, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel therapeutic agents and functional materials. Its synthesis is achieved through the electrophilic nitrosation of the readily available starting material, 2,6-diaminopyridine. The amino groups at positions 2 and 6 are strongly activating and ortho-, para-directing, facilitating the introduction of a nitroso group at the 3-position. This protocol details a standard method for this transformation using an in situ generation of nitrous acid.

Reaction Scheme

The synthesis proceeds via the reaction of 2,6-diaminopyridine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid.

Tabulated Data: Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue/RangeNotes
Reactants
2,6-Diaminopyridine1.0 equivalentStarting material.
Sodium Nitrite (NaNO₂)1.0 - 1.2 equivalentsNitrosating agent precursor. A slight excess may be used to ensure complete reaction.
Reagents & Solvents
Hydrochloric Acid (HCl)2.0 - 3.0 equivalentsTo generate nitrous acid and maintain an acidic medium.
Water (H₂O)Sufficient quantityAs the reaction solvent.
Reaction Conditions
Temperature0 - 5 °CCritical for the stability of nitrous acid and to control the reaction rate.
Reaction Time1 - 3 hoursMonitoring by TLC is recommended to determine completion.
Work-up & Purification
Neutralizing AgentSodium Bicarbonate (NaHCO₃) or other suitable baseTo quench the reaction and neutralize the acid.
Extraction SolventEthyl Acetate or DichloromethaneFor isolation of the product.
Purification MethodColumn Chromatography or RecrystallizationTo obtain the pure product.

Detailed Experimental Protocol

This protocol is based on general procedures for the nitrosation of aromatic amines.[1][2]

Materials:

  • 2,6-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (1.0 eq.) in a suitable amount of deionized water and concentrated hydrochloric acid (2.0-3.0 eq.).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this temperature throughout the addition of the nitrite solution.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq.) in a minimal amount of cold deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred solution of 2,6-diaminopyridine hydrochloride from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product DAP 2,6-Diaminopyridine Dissolution Dissolution in HCl(aq) DAP->Dissolution NaNO2 Sodium Nitrite Nitrosation Nitrosation NaNO2->Nitrosation HCl Hydrochloric Acid HCl->Dissolution Cooling Cooling to 0-5 °C Dissolution->Cooling Cooling->Nitrosation Neutralization Neutralization (NaHCO₃) Nitrosation->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Nitrosation

The following diagram depicts the general mechanism for the electrophilic nitrosation of an aromatic amine.

Nitrosation_Mechanism cluster_generation Generation of Nitrosating Agent cluster_reaction Electrophilic Attack NaNO2 NaNO₂ HONO HONO NaNO2->HONO + H⁺ Hplus H⁺ NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, - H₂O AromaticAmine 2,6-Diaminopyridine Intermediate Wheland Intermediate AromaticAmine->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: General mechanism of electrophilic aromatic nitrosation.

References

Application Notes and Protocols for the Analytical Characterization of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-nitrosopyridine-2,6-diamine (CAS No: 89323-10-4, Molecular Formula: C5H6N4O, Molecular Weight: 138.13 g/mol ) is a pyridine derivative with potential applications in pharmaceutical and materials science research.[1][2] Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using various analytical techniques. The methodologies are based on established principles and data from structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in various matrices. A reverse-phase HPLC method is proposed, which is suitable for the separation of polar aromatic compounds.[3][4]

Experimental Protocol:

1.1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector or a Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

1.2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended for optimal separation of impurities.

1.3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • The final concentration should be around 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 310 nm (based on UV-Vis characteristics of similar compounds)[5]

Data Presentation:

Table 1: HPLC Method Parameters and Expected Results

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 254 nm
Expected Retention Time ~ 8.5 min
Purity Specification ≥ 98%[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation C18 Column Separation hplc->separation detection UV-Vis Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity Calculation integration->quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for confirming the molecular weight of this compound and identifying potential impurities.[6][7]

Experimental Protocol:

2.1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole (QqQ) or time-of-flight (TOF) mass spectrometer.

  • Electrospray Ionization (ESI) is a suitable ionization source.

2.2. LC Conditions:

  • Similar to the HPLC method described above, but with a UPLC column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm) for faster analysis.

  • The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).

2.3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Scan Range: m/z 50-500

Data Presentation:

Table 2: LC-MS Parameters and Expected Mass Data

ParameterValue
Ionization Mode ESI+
Expected [M+H]⁺ 139.06
Expected [M+Na]⁺ 161.04
Collision Energy (for MS/MS) 10-30 eV (for fragmentation studies)

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Prepare Dilute Solution filter Filter (0.22 µm) start->filter lc_separation UPLC Separation filter->lc_separation ionization ESI Ionization lc_separation->ionization ms_detection Mass Detection ionization->ms_detection mass_spectrum Acquire Mass Spectrum ms_detection->mass_spectrum mw_confirmation Confirm [M+H]⁺ mass_spectrum->mw_confirmation impurity_id Identify Impurities mw_confirmation->impurity_id

Caption: LC-MS workflow for identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed. The expected chemical shifts can be predicted based on data from similar pyridine derivatives.[8][9][10]

Experimental Protocol:

3.1. Instrumentation:

  • NMR spectrometer operating at 400 MHz or higher for ¹H NMR.

3.2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3.3. Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Standard pulse programs should be used.

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H ~ 7.5-8.0d
~ 6.0-6.5d
~ 5.0-6.0 (broad)s (NH₂)
¹³C ~ 155-160 (C-NH₂)s
~ 140-145 (C-NO)s
~ 130-135 (CH)d
~ 105-110 (CH)d

Note: These are predicted values and may vary based on the actual sample and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol:

4.1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

4.2. Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

4.3. Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (Amine)
1650-1600C=C, C=NAromatic Ring Stretching
1550-1450N=OStretching (Nitroso)
1300-1200C-NStretching

Reference spectra for similar compounds can be found in the literature.[11][12][13]

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis using the Beer-Lambert law.

Experimental Protocol:

5.1. Instrumentation:

  • UV-Vis spectrophotometer.

5.2. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

5.3. Data Acquisition:

  • Scan the sample over a wavelength range of 200-800 nm.

Data Presentation:

Table 5: Expected UV-Vis Absorption Maxima (λmax)

SolventExpected λmax (nm)
Methanol~ 250-260 nm, ~310-320 nm

The absorption maxima for 2,6-diaminopyridine are reported at 308 nm and 244 nm.[5] The nitroso group is expected to shift these absorbances.

Logical Relationship Diagram:

Analytical_Strategy compound This compound hplc HPLC (Purity) compound->hplc lcms LC-MS (Identity) compound->lcms nmr NMR (¹H, ¹³C) compound->nmr ir IR (Functional Groups) compound->ir uvvis UV-Vis (Electronic Transitions) compound->uvvis

Caption: Overall analytical strategy for the characterization of this compound.

References

Application Note: HPLC Analysis of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-nitrosopyridine-2,6-diamine using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed for purity assessment and quantification in research and quality control settings.

Introduction

This compound is a pyridine derivative of interest in chemical synthesis and pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quantification. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of such organic compounds due to its high resolution, sensitivity, and specificity.[1][2] While specific validated methods for this compound are not widely published, this application note details a robust proposed method developed based on the analysis of structurally related pyridine compounds.[2][3][4][5]

The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an aqueous buffer, which is a common approach for separating aromatic and polar organic molecules.[2][4][6]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.2. Reagent and Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the linear range of the calibration curve (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Data Presentation

The following tables summarize the expected quantitative data for the proposed HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterHypothetical Result
Retention Time (min) 8.5
Linearity (R²) (1-50 µg/mL) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Figure 1: HPLC Analysis Workflow

4.2. Logical Relationship of Method Development

This diagram shows the logical steps taken to establish the proposed analytical method.

G Figure 2: Method Development Logic A Identify Analyte: This compound B Review Literature for Related Pyridine Compounds A->B Structural Similarity C Select Reverse-Phase (C18) Chromatography B->C Common Practice D Optimize Mobile Phase (Acetonitrile/Buffered Water) C->D Separation Efficiency E Set Detection Wavelength (UV @ 254 nm) D->E Analyte Absorbance F Method Validation (Linearity, LOD, LOQ, etc.) E->F Performance Verification

Figure 2: Method Development Logic

References

Application Notes and Protocols for NMR Spectroscopy of Substituted Nitrosopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosopyridines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and drug development due to their diverse biological activities. The nitroso group can impart unique electronic and steric properties to the pyridine ring, influencing its reactivity and interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This document provides detailed application notes and protocols for the NMR analysis of substituted nitrosopyridines, including data presentation, experimental methodologies, and visualization of relevant workflows and signaling pathways.

Data Presentation: Quantitative NMR Data

Due to the limited availability of comprehensive, publicly accessible NMR data for a wide range of substituted nitrosopyridines, the following tables include a combination of available data for nitrosopyridines and related substituted pyridine derivatives to provide a comparative reference. Researchers are encouraged to use the provided protocols to generate analogous data for their specific compounds of interest.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of Representative Substituted Pyridines

CompoundPositionδ (ppm)MultiplicityJ (Hz)Solvent
2-PhenylpyridineH-37.84-7.65m-CDCl₃
H-47.84-7.65m-CDCl₃
H-57.37-7.15m-CDCl₃
H-68.83-8.60m-CDCl₃
2-(4-Chlorophenyl)pyridine[1]H-3, H-57.80-7.66m-CDCl₃
H-47.30-7.21m-CDCl₃
H-68.70d4.4CDCl₃
5-Ethyl-2-methylpyridine[2]H-37.05d7.9CDCl₃
H-47.38dd7.9, 2.1CDCl₃
H-68.32d2.1CDCl₃
2-Amino-5-methylpyridine[3]H-36.32d8.4CDCl₃
H-47.12dd8.4, 2.4CDCl₃
H-67.79d2.4CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ) of Representative Substituted Pyridines

CompoundC-2C-3C-4C-5C-6Solvent
2-Phenylpyridine[1]157.4120.6122.1136.7149.6CDCl₃
2-(4-Chlorophenyl)pyridine[1]156.1120.3122.3136.8149.7CDCl₃
5-Ethyl-2-methylpyridine[2]155.6123.0136.3136.0148.7CDCl₃
2-Amino-5-methylpyridine------

Table 3: Template for T₁ and T₂ Relaxation Times of a Substituted Nitrosopyridine

CompoundNucleusT₁ (s)T₂ (s)SolventTemperature (K)
Example: 2-Nitroso-X-pyridineH-3CDCl₃298
H-4CDCl₃298
H-6CDCl₃298
C-2CDCl₃298
C-3CDCl₃298
C-4CDCl₃298
C-5CDCl₃298
C-6CDCl₃298

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrosopyridine

This protocol describes a common method for the synthesis of 2-nitrosopyridine via the oxidation of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Potassium peroxymonosulfate (Oxone®)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-aminopyridine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of Oxone® in water.

  • Slowly add the Oxone® solution to the stirred solution of 2-aminopyridine, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-nitrosopyridine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for 1D and 2D NMR Analysis

This protocol outlines the general steps for acquiring and processing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra of a substituted nitrosopyridine.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified substituted nitrosopyridine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • For NOESY/ROESY and relaxation time measurements, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can significantly affect results. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solution.[4]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filter the solution if any particulate matter is present.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and obtain preliminary structural information.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds (typically 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon nuclei (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), providing information about the connectivity of different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (< 5 Å), which is crucial for determining stereochemistry and conformation. For small molecules (MW < 600), NOESY is generally preferred. For intermediate-sized molecules where the NOE may be close to zero, ROESY is the experiment of choice.[5]

Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the signals in all spectra by systematically analyzing the correlations in the 2D spectra.

Protocol 3: Measurement of T₁ and T₂ Relaxation Times

T₁ (Spin-Lattice) Relaxation Measurement (Inversion-Recovery):

  • The inversion-recovery pulse sequence (180° - τ - 90° - acquire) is used to measure T₁.[6]

  • A series of spectra are acquired with varying delay times (τ).

  • The intensity of a given peak as a function of τ follows an exponential recovery.

  • The T₁ value for each nucleus is determined by fitting the experimental data to the equation: I(τ) = I₀(1 - 2e^(-τ/T₁)), where I(τ) is the intensity at delay τ and I₀ is the equilibrium intensity.[6]

  • The relaxation delay (D1) in quantitative experiments should be set to at least 5 times the longest T₁ value to ensure full relaxation between scans.

T₂ (Spin-Spin) Relaxation Measurement (Carr-Purcell-Meiboom-Gill - CPMG):

  • The CPMG spin-echo pulse sequence (90° - [τ - 180° - τ]n - acquire) is commonly used to measure T₂. This sequence helps to refocus the effects of magnetic field inhomogeneity.[6]

  • A series of spectra are acquired with varying total echo times (2nτ).

  • The decay of the spin-echo signal intensity follows an exponential decay.

  • The T₂ value for each nucleus is determined by fitting the data to the equation: I(t) = I₀e^(-t/T₂), where t is the total echo time.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis s1 Starting Material (e.g., Substituted Aminopyridine) s2 Oxidation Reaction (e.g., with Oxone®) s1->s2 s3 Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 n1 Sample Preparation (Dissolution & Degassing) s4->n1 Purified Nitrosopyridine n2 1D NMR Acquisition (¹H, ¹³C, DEPT) n1->n2 n4 Relaxation & NOE/ROE (T₁, T₂, NOESY/ROESY) n1->n4 n3 2D NMR Acquisition (COSY, HSQC, HMBC) n2->n3 n5 Data Processing & Analysis n2->n5 n3->n5 n4->n5

Caption: Experimental workflow for the synthesis and NMR analysis of substituted nitrosopyridines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PDGFR->PI3K PDGFR->PLCg Pazopanib Pazopanib (from Nitrosopyridine Precursor) Pazopanib->VEGFR inhibits Pazopanib->PDGFR inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription activates PLCg->RAS Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival VEGF VEGF VEGF->VEGFR binds PDGF PDGF PDGF->PDGFR binds

Caption: Pazopanib inhibition of VEGFR and PDGFR signaling pathways.

Discussion and Applications

The structural characterization of substituted nitrosopyridines by NMR spectroscopy is fundamental for understanding their structure-activity relationships. The chemical shifts of the pyridine ring protons and carbons are sensitive to the nature and position of the substituents, providing insights into the electronic effects within the molecule. Coupling constants can help to confirm the substitution pattern.

The biological activity of some pyridine derivatives has been linked to the inhibition of specific signaling pathways. For instance, Pazopanib, a multi-targeted tyrosine kinase inhibitor, is synthesized from a nitropyridine precursor. Pazopanib targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), key components in angiogenesis and cell proliferation pathways.[7][8][9][10][11] Inhibition of these receptors blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to a reduction in tumor growth and vascularization.[11] The study of nitrosopyridine analogues as potential kinase inhibitors is an active area of research, and NMR is a critical tool for characterizing these potential drug candidates and studying their interactions with target proteins.

Relaxation time measurements (T₁ and T₂) can provide information about the molecular dynamics and intermolecular interactions of nitrosopyridines in solution. NOESY and ROESY experiments are essential for determining the three-dimensional structure and conformation, which are often crucial for biological activity.

By following the protocols outlined in this document, researchers can obtain high-quality NMR data for the comprehensive characterization of substituted nitrosopyridines, aiding in the design and development of new therapeutic agents.

References

Application Notes and Protocols: 3-Nitrosopyridine-2,6-diamine as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrosopyridine-2,6-diamine (CAS 89323-10-4) is an N-nitroso derivative of 2,6-diaminopyridine.[1] While primarily characterized as a reference material for the detection of nitrosamine impurities in pharmaceutical products, its chemical structure suggests potential utility as a chemical probe in biological research.[1] The presence of a nitroso group, which can be reduced, and amino groups on a pyridine scaffold, a common motif in bioactive molecules, opens avenues for its exploration in various cellular contexts.[2][3]

These application notes provide a theoretical framework and hypothetical protocols for the potential use of this compound as a chemical probe for studying enzymatic activity and cellular signaling pathways. The proposed applications are based on the known reactivity of nitroso compounds and the biological significance of related pyridine derivatives.

Potential Applications

Probe for Nitroreductase Activity

The nitro group of various nitroaromatic compounds can be enzymatically reduced by nitroreductases (NTRs).[2] This process is crucial for the mechanism of action of certain antimicrobial and anticancer drugs.[2] this compound, containing a nitroso group, could potentially serve as a substrate for NTRs. The reduction of the nitroso group to a hydroxylamine or an amine would lead to a change in the molecule's properties, which could be harnessed for detection.

Principle: The reduction of the non-fluorescent or colored this compound by nitroreductases could yield a product with distinct spectrophotometric or fluorometric properties. This change would allow for the quantification of NTR activity in cell lysates or potentially in living cells.

Modulator of Signaling Pathways Sensitive to Reactive Nitrogen Species (RNS)

The nitroso group can be a source of nitric oxide (NO) or other reactive nitrogen species under specific chemical or biological conditions. NO is a critical signaling molecule involved in numerous physiological and pathological processes. Introducing this compound to a biological system could locally release NO or related species, allowing for the study of their effects on specific signaling pathways.

Principle: By acting as a potential NO donor, this compound could be used to investigate NO-sensitive signaling cascades, such as the guanylate cyclase pathway, or to study post-translational modifications like S-nitrosylation of proteins.

Quantitative Data Presentation

The following tables are templates for organizing and presenting data from experiments utilizing this compound as a chemical probe.

Table 1: Nitroreductase Activity Assay

Sample ID[this compound] (µM)Incubation Time (min)Absorbance/Fluorescence (Arbitrary Units)NTR Activity (U/mg protein)
Blank060
Control (No Enzyme)5060
Test Sample 15060
Test Sample 25060
Positive Control5060

Table 2: Effect on Cellular Proliferation

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HeLaVehicle048100
HeLaThis compound148
HeLaThis compound1048
HeLaThis compound5048
HCT116Vehicle048100
HCT116This compound148
HCT116This compound1048
HCT116This compound5048

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

Objective: To determine if this compound can act as a substrate for nitroreductase and to quantify the enzyme's activity.

Materials:

  • This compound

  • Recombinant nitroreductase enzyme (e.g., from E. coli)

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the probe in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADH or NADPH to a final concentration of 200 µM.

    • This compound to the desired final concentration (e.g., 50 µM).

  • Initiate the reaction by adding the nitroreductase enzyme to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the change in absorbance or fluorescence at the appropriate wavelength. The optimal wavelengths will need to be determined experimentally by spectral scanning of the probe and its potential reduced product.

  • Calculate the nitroreductase activity based on the rate of change in signal, normalized to the amount of protein used.

Protocol 2: Analysis of a Hypothetical Signaling Pathway Modulation

Objective: To investigate the effect of this compound on a specific cellular signaling pathway, for example, the MAP kinase pathway.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

  • Analyze the results to determine the effect of the probe on the signaling pathway.

Visualizations

signaling_pathway Probe This compound NTR Nitroreductase Probe->NTR Reduction Reduced_Probe Reduced Product (e.g., Hydroxylamine) NTR->Reduced_Probe Signal Detectable Signal (Colorimetric/Fluorometric) Reduced_Probe->Signal

Caption: Proposed mechanism of this compound as a probe for nitroreductase.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture Cells Treat Treat with Probe Culture->Treat Lyse Cell Lysis Treat->Lyse WB Western Blot Lyse->WB Data Data Analysis WB->Data

Caption: General workflow for studying the effects of the probe on cell signaling.

logical_relationship Probe This compound NO_Release Potential NO Release Probe->NO_Release sGC Soluble Guanylate Cyclase NO_Release->sGC Activation cGMP Increased cGMP sGC->cGMP Downstream Downstream Effects cGMP->Downstream

Caption: Hypothetical signaling pathway modulation by the probe via NO release.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3-nitrosopyridine-2,6-diamine?

The synthesis of this compound is expected to proceed via an electrophilic aromatic substitution reaction. The highly activating amino groups at positions 2 and 6 of the pyridine ring direct the electrophile to the electron-rich positions, primarily position 3. The electrophile in this reaction is the nitrosonium ion (NO⁺), which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid or sulfuric acid.

Q2: Why is low temperature crucial for this reaction?

Low temperatures (typically 0-5 °C) are critical for several reasons. Firstly, the nitrosonium ion is unstable at higher temperatures. Secondly, nitrous acid itself can decompose. Most importantly, low temperatures help to prevent the formation of unwanted side products, such as diazonium salts which can form from the reaction of primary amines with nitrous acid, and can also minimize over-nitrosation or oxidation of the starting material and product.

Q3: What are the potential side products in this synthesis?

Potential side products could include di-nitrosated compounds, diazonium salts (which are generally unstable), and oxidation products of the starting material or the desired product. The formation of these byproducts is often influenced by reaction temperature, stoichiometry of reagents, and the rate of addition of the nitrosating agent.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system would need to be developed to achieve good separation between the starting material (2,6-diaminopyridine) and the product (this compound). Visual inspection can also be a preliminary indicator, as nitroso compounds are often colored.

Proposed Experimental Protocol

This protocol is a suggested starting point and may require optimization.

Materials:

  • 2,6-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminopyridine in a suitable amount of dilute hydrochloric acid.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 2,6-diaminopyridine hydrochloride, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., a cold, dilute solution of sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • The product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water, and dried.

  • If the product does not precipitate, it can be extracted with an appropriate organic solvent. The organic layers should be combined, washed with brine, dried over an anhydrous drying agent, and the solvent removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guide

Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short.- Extend the reaction time and continue to monitor by TLC.
2. Decomposition of nitrous acid/nitrosonium ion: The reaction temperature may have been too high.- Ensure the temperature is strictly maintained between 0-5 °C throughout the addition and stirring. - Use an ice-salt bath for better temperature control.
3. Incorrect stoichiometry: The molar ratio of sodium nitrite to the starting material may be off.- Carefully check the calculations for all reagents. - Consider a slight excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents).
Formation of Multiple Products (Visible on TLC) 1. Over-nitrosation: A large excess of the nitrosating agent may have been used.- Use a more controlled stoichiometry of sodium nitrite.
2. Side reactions: The reaction temperature may have been too high, leading to the formation of diazonium salts or other byproducts.- Strictly maintain the low reaction temperature. - Ensure slow, dropwise addition of the sodium nitrite solution.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous layer: The product may not precipitate upon neutralization.- Attempt extraction with various organic solvents (e.g., ethyl acetate, dichloromethane).
2. Oily product: The product may not solidify.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - If that fails, purification by column chromatography will be necessary.
Starting Material Remains Unchanged 1. Insufficient acid: The reaction medium may not be acidic enough for the formation of the nitrosonium ion.- Ensure the initial solution of 2,6-diaminopyridine is sufficiently acidic. Check the pH before cooling.
2. Inactive sodium nitrite: The sodium nitrite may have degraded.- Use a fresh bottle of sodium nitrite.

Data Presentation for Optimization

Systematic optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables can be used to log and compare experimental data.

Table 1: Optimization of Reagent Stoichiometry

Experiment IDMolar Ratio (2,6-diaminopyridine : NaNO₂)Reaction Time (h)Temperature (°C)Crude Yield (%)Purity (by HPLC/NMR)
NS-011 : 1.020-5
NS-021 : 1.120-5
NS-031 : 1.220-5
NS-041 : 1.520-5

Table 2: Optimization of Reaction Temperature and Time

Experiment IDMolar RatioReaction Time (h)Temperature (°C)Crude Yield (%)Purity (by HPLC/NMR)
NS-051 : 1.110-5
NS-061 : 1.120-5
NS-071 : 1.130-5
NS-081 : 1.125-10

Visualizations

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product DAP 2,6-Diaminopyridine ReactionVessel Reaction at 0-5°C (In-situ generation of HONO and NO+) DAP->ReactionVessel NaNO2 Sodium Nitrite NaNO2->ReactionVessel HCl Hydrochloric Acid HCl->ReactionVessel Product This compound ReactionVessel->Product

Caption: Proposed reaction pathway for the synthesis of this compound.

G start Start dissolve Dissolve 2,6-diaminopyridine in dilute HCl start->dissolve cool Cool to 0-5°C dissolve->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite react Stir for 1-2 hours at 0-5°C add_nitrite->react neutralize Neutralize with base react->neutralize isolate Isolate Product (Filtration or Extraction) neutralize->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield? check_temp Was temperature kept between 0-5°C? start->check_temp Yes check_stoich Was NaNO2 stoichiometry correct (1.1-1.2 eq)? check_temp->check_stoich Yes sol_temp Action: Improve cooling (ice-salt bath) check_temp->sol_temp No check_time Was reaction time sufficient (1-2h)? check_stoich->check_time Yes sol_stoich Action: Recalculate and weigh reagents carefully check_stoich->sol_stoich No sol_time Action: Extend reaction time and monitor by TLC check_time->sol_time No

Technical Support Center: Purification of 3-Nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-nitrosopyridine-2,6-diamine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a red-brown powder.[1][2] Key physical properties are summarized in the table below. Significant deviation from these properties may indicate the presence of impurities.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and related compounds. For a structurally similar compound, 2,6-diamino-3-((pyridin-3-yl)azo)pyridine, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric acid or formic acid for MS compatibility) has been reported.[3][4] Purity has been determined by HPLC at wavelengths of 210, 254, and 434 nm.[4] ¹H-NMR spectroscopy can also be used to confirm the chemical structure and purity.[4]

Q3: What are common impurities I might encounter during the synthesis and purification of this compound?

While specific impurities for the synthesis of this compound are not detailed in the provided search results, common impurities in the synthesis of related aminopyridines can include starting materials, by-products from side reactions, and degradation products. For instance, in the synthesis of a related azo pyridine, 3-aminopyridine and 2,6-diaminopyridine were identified as potential impurities.[4]

Q4: Are there any known safety concerns when handling this compound?

Yes, this compound is classified as an irritant.[1][2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), such as gloves and eye/face protection, should be worn.[2]

Troubleshooting Purification

Problem 1: My purified this compound is a dark, tarry substance instead of a powder.

  • Possible Cause: This may be due to the presence of polymeric impurities or degradation of the product. The compound has a reported melting point of 260-266 °C, suggesting it should be a solid at room temperature.[1][2]

  • Suggested Solution:

    • Trituration: Try triturating the crude material with a non-polar solvent in which the product is insoluble but the impurities are soluble. This can help to remove sticky by-products.

    • Chromatography: If trituration is ineffective, column chromatography is recommended to separate the desired product from polymeric material. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective.

Problem 2: Recrystallization of this compound results in poor recovery.

  • Possible Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Alternatively, the concentration of the product in the solution may be too low.

  • Suggested Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. For related compounds like 2,6-diamino-3,5-dinitropyridine, solvents such as DMSO, DMF, and NMP have been used for recrystallization, often in a solvent-antisolvent system.[5] For a molecule with amino and nitroso groups, polar solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes could be good starting points.

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. This technique was successful for improving the crystal morphology of the related compound PYX.[5]

    • Concentration: Ensure you are using a minimal amount of hot solvent to dissolve the crude product to create a saturated solution upon cooling.

Problem 3: HPLC analysis shows multiple peaks, even after purification.

  • Possible Cause: The purification method may not be effective at separating impurities with similar polarities to the product. It is also possible that the compound is degrading on the HPLC column.

  • Suggested Solution:

    • Optimize Chromatography:

      • Mobile Phase: Adjust the mobile phase composition. For reverse-phase HPLC, try varying the gradient of the organic solvent (e.g., acetonitrile or methanol) in water. Adding a different acid modifier (e.g., trifluoroacetic acid) might also improve peak shape and separation.

      • Column: Consider using a different type of HPLC column (e.g., a phenyl-hexyl column) that offers different selectivity.

    • Alternative Purification: If optimizing HPLC conditions doesn't resolve the issue, consider an alternative purification technique. If you used recrystallization, try column chromatography, and vice-versa.

    • Check Stability: To check for on-column degradation, collect the fractions corresponding to the impurity peaks and re-inject them. If they show the main product peak, degradation is likely occurring.

Data Summary

PropertyValueReference
Chemical Name This compound[6]
CAS Number 89323-10-4[6][7]
Molecular Formula C₅H₆N₄O[1][2]
Molecular Weight 138.13 g/mol [1][2]
Appearance Red-brown powder[1][2]
Melting Point 260-266 °C[1][2]
Purity (Commercial) ≥99.00%[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Based on Related Compounds)

  • Solvent Selection: In separate small test tubes, add approximately 10-20 mg of crude this compound. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, or a mixture like ethyl acetate/hexanes) dropwise while heating gently. A suitable solvent will dissolve the compound when hot but show poor solubility when cool.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the product an Rf value of approximately 0.3-0.4. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude 3-nitrosopyridine- 2,6-diamine is_solid Is the crude product a solid? start->is_solid assess_purity Assess Purity (TLC, HPLC) recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Trituration with non-polar solvent is_solid->trituration No (Oil/Tar) purity_check_1 Check Purity (HPLC) recrystallization->purity_check_1 column_chromatography Perform Column Chromatography purity_check_2 Check Purity (HPLC) column_chromatography->purity_check_2 trituration->column_chromatography purity_check_1->column_chromatography Purity <99% pure_product Pure Product purity_check_1->pure_product Purity >99% purity_check_2->recrystallization Purity <99% (Re-attempt) purity_check_2->pure_product Purity >99% end Further Characterization pure_product->end

Caption: Workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Poor Recovery? start->issue no_issue Good Recovery & Purity issue->no_issue No cause1 Solvent too strong issue->cause1 Yes cause2 Solution too dilute issue->cause2 Yes solution1 Use Solvent/ Anti-solvent System cause1->solution1 solution2 Screen for a weaker solvent cause1->solution2 solution3 Reduce initial solvent volume cause2->solution3

Caption: Troubleshooting poor recrystallization recovery.

References

Technical Support Center: Synthesis of 3-Nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitrosopyridine-2,6-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Desired Product 1. Incomplete diazotization. 2. Decomposition of the intermediate diazonium salt. 3. Incorrect reaction temperature.1. Ensure the use of a stoichiometric amount of sodium nitrite. The reaction should be monitored for the absence of the starting material (2,6-diaminopyridine) using techniques like TLC or HPLC. 2. Maintain a low reaction temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. 3. Strictly control the temperature throughout the addition of sodium nitrite and for a period afterward.
Presence of a Major Impurity with a Similar Polarity to the Product 1. Formation of a triazene byproduct. 2. Incomplete reaction leaving unreacted starting material.1. This occurs when the formed diazonium salt couples with the starting 2,6-diaminopyridine. To minimize this, ensure slow addition of the nitrosating agent to a well-stirred solution of the amine to avoid localized high concentrations of the diazonium salt. 2. Monitor the reaction to completion. If starting material remains, consider extending the reaction time or adding a slight excess of the nitrosating agent.
Formation of a More Polar, Water-Soluble Byproduct 1. Decomposition of the diazonium salt to a hydroxy-diaminopyridine derivative.1. This is often caused by an increase in reaction temperature. Maintain strict temperature control. The reaction should be worked up promptly upon completion to isolate the desired product before significant decomposition occurs.[1]
Observation of Gas Evolution (other than N₂) During Reaction 1. Decomposition of excess nitrous acid.1. Use only a stoichiometric amount of sodium nitrite. After the reaction, any excess nitrous acid can be quenched by the addition of a reagent like sulfamic acid.[2]
Product is a Dark, Tarry, or Oily Substance 1. Significant decomposition of the diazonium salt. 2. Formation of multiple byproducts due to poor reaction control.1. Re-evaluate and optimize the reaction temperature and time. 2. Ensure efficient stirring and slow, controlled addition of reagents. Consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most likely major byproduct in the synthesis of this compound?

A1: The most probable major byproduct is a triazene, formed from the coupling of the intermediate diazonium salt with the starting material, 2,6-diaminopyridine.[3] This is a common side reaction in diazotization of amines when the amine is present in excess or when there are localized high concentrations of the diazonium salt.

Q2: How can I minimize the formation of the triazene byproduct?

A2: To minimize triazene formation, it is crucial to maintain a low concentration of the unreacted starting amine when the diazonium salt is present. This can be achieved by the slow, dropwise addition of the sodium nitrite solution to the acidic solution of 2,6-diaminopyridine. Vigorous stirring is also essential to ensure rapid mixing and prevent localized high concentrations of the diazonium salt.

Q3: My reaction mixture turned dark brown/black upon warming up. What happened?

A3: A dark coloration upon warming is a strong indication of the decomposition of the pyridinediazonium salt.[1] These intermediates are often thermally unstable and will decompose to form various byproducts, including phenolic compounds, which can be dark in color. It is critical to maintain a low temperature (typically 0-5 °C) throughout the reaction and workup.

Q4: What is the role of the acid in this reaction?

A4: The acid, typically a mineral acid like hydrochloric acid or sulfuric acid, serves two primary purposes. First, it protonates the amino groups of 2,6-diaminopyridine, making it soluble in the aqueous reaction medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the active nitrosating agent.[4]

Q5: Is it safe to isolate the intermediate pyridinediazonium salt?

A5: No, it is generally not recommended to isolate diazonium salts in solid form as they can be explosive.[5] The synthesis should be planned so that the diazonium salt is generated and consumed in situ.

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of a polar organic solvent (like ethyl acetate) and a nonpolar solvent (like hexanes). For HPLC, a reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

Q7: What are the expected spectroscopic features of this compound?

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the principles of diazotization of aromatic amines. Optimization may be required.

Materials:

  • 2,6-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Sulfamic Acid (for quenching)

  • Sodium Bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminopyridine in a dilute solution of hydrochloric acid and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 2,6-diaminopyridine, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, quench any excess nitrous acid by the slow addition of a small amount of sulfamic acid until gas evolution ceases.

  • Carefully neutralize the reaction mixture to a pH of ~7-8 by the slow addition of a saturated sodium bicarbonate solution while keeping the temperature low.

  • The product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_amine Dissolve 2,6-Diaminopyridine in HCl/Water start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Slowly Add NaNO₂ Solution cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir_reaction Stir at 0-5 °C add_nitrite->stir_reaction monitor Monitor Reaction (TLC/HPLC) stir_reaction->monitor quench Quench with Sulfamic Acid monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize isolate Isolate Product (Filtration/Extraction) neutralize->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation cluster_byproducts Potential Byproducts amine 2,6-Diaminopyridine diazonium Pyridinediazonium Salt (Intermediate) amine->diazonium Nitrosation triazene Triazene Byproduct amine->triazene nitrosating_agent NaNO₂ / H⁺ nitrosating_agent->diazonium product This compound (Desired Product) diazonium->product Intramolecular Cyclization (Tautomerization) diazonium->triazene Coupling with excess Amine hydroxy Hydroxy-diaminopyridine diazonium->hydroxy Decomposition (e.g., with heat)

Caption: Reaction pathway and potential byproduct formation in the synthesis of this compound.

References

stability and degradation of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrosopyridine-2,6-diamine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It should be protected from light, heat, and moisture. For long-term storage, maintaining a controlled temperature, such as refrigeration (2-8 °C), is advisable. Avoid exposure to strong oxidizing agents, strong acids, and strong bases.[1][2]

Q2: I am observing a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color is often an indication of degradation. This can be caused by exposure to light, elevated temperatures, or incompatible substances. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, to identify any degradation products. Review your storage and handling procedures to ensure they align with the recommended guidelines.

Q3: What are the potential degradation pathways for this compound under stress conditions?

A3: While specific degradation pathways for this compound are not extensively documented, similar nitroso compounds are known to be susceptible to degradation under various conditions.[5] Potential degradation pathways may include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermolysis: Degradation at elevated temperatures.

Forced degradation studies are essential to elucidate the specific degradation pathways for this compound.[6][7][8]

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[7][9] An HPLC method coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) can provide information on the purity of the compound and the structure of any impurities or degradants.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability in replicate analyses.Inhomogeneous sample; inconsistent sample preparation; analytical instrument variability.1. Ensure the sample is thoroughly mixed before taking an aliquot. 2. Standardize the sample preparation procedure. 3. Perform system suitability tests on the analytical instrument to ensure consistent performance.
Unexpectedly rapid degradation.Incorrect storage conditions; contamination of the sample; incorrect concentration of stressor in forced degradation studies.1. Verify storage conditions (temperature, light, humidity). 2. Check for potential sources of contamination in solvents and reagents. 3. Recalculate and verify the concentration of acid, base, or oxidizing agent used.
Appearance of unknown peaks in chromatograms.Formation of degradation products; presence of impurities in the starting material; contamination from the experimental setup.1. Conduct forced degradation studies to identify potential degradation products.[6][8] 2. Analyze the starting material for impurities. 3. Run a blank analysis to check for contamination from solvents or the HPLC system.
Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
Symptom Possible Cause Troubleshooting Steps
Poor separation between the parent compound and degradation peaks.Inadequate mobile phase composition; unsuitable column chemistry.1. Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). 2. Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Asymmetric peak shape for the parent compound or degradants.Column overload; secondary interactions with the stationary phase; inappropriate mobile phase pH.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Consider using a column with a different stationary phase or end-capping.
No degradation observed under forced degradation conditions.Stress conditions are not harsh enough.1. Increase the concentration of the stressor (acid, base, oxidizing agent). 2. Extend the duration of exposure to the stress condition. 3. Increase the temperature for thermal degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.[8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.

    • At specified time points, withdraw an aliquot and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm and 280 nm).

    • Mass spectrometric detection to identify the mass-to-charge ratio of the parent compound and any degradation products.

  • Optimization:

    • Inject a mixture of the stressed samples to evaluate the separation.

    • Adjust the gradient slope, mobile phase pH (by using different additives like trifluoroacetic acid or ammonium acetate), and flow rate to optimize the resolution between all peaks.[9]

    • If separation is not achieved, screen other column chemistries.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
1N HCl, 60°C24 hours15.22DP1 (4.5 min)
1N NaOH, 60°C24 hours35.83DP3 (7.2 min)
3% H₂O₂, RT24 hours8.51DP4 (9.1 min)
Thermal, 80°C48 hours5.11DP1 (4.5 min)
Photolytic (UV)24 hours22.72DP5 (11.3 min)

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal->HPLC-UV/MS Analysis Photolytic->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Inconsistent Results Inconsistent Results Sample Inhomogeneity Sample Inhomogeneity Inconsistent Results->Sample Inhomogeneity Preparation Error Preparation Error Inconsistent Results->Preparation Error Instrument Variability Instrument Variability Inconsistent Results->Instrument Variability Contamination Contamination Inconsistent Results->Contamination Standardize Procedures Standardize Procedures Sample Inhomogeneity->Standardize Procedures Preparation Error->Standardize Procedures System Suitability Test System Suitability Test Instrument Variability->System Suitability Test Verify Reagents Verify Reagents Contamination->Verify Reagents Run Blanks Run Blanks Contamination->Run Blanks

Caption: Troubleshooting Logic for Inconsistent Results.

References

overcoming challenges in the nitrosation of diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of diaminopyridine nitrosation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitrosation of diaminopyridines?

A1: The main challenges include:

  • Controlling Selectivity: Achieving selective mono-nitrosation over di-nitrosation of the two amino groups can be difficult due to their similar reactivity.

  • Instability of Diazonium Salts: Pyridine-based diazonium salts are often highly unstable and prone to rapid decomposition or hydrolysis, especially at elevated temperatures.[1] It is often recommended to use them in situ immediately after formation.[2]

  • Side Reactions: The formation of byproducts is common. This can include hydrolysis of the diazonium intermediate to form hydroxypyridines, or the formation of dark-colored, polymeric azo compounds.

  • Low Yields: Due to the instability of intermediates and the potential for side reactions, obtaining high yields can be challenging.

Q2: My reaction mixture turns dark brown or black upon addition of the nitrosating agent. What is causing this?

A2: The formation of a dark-colored precipitate or solution is typically due to the formation of polymeric azo compounds or other degradation products. This can be caused by:

  • Localized High Concentrations: Poor mixing leading to high concentrations of the nitrosating agent or the diazonium salt.

  • Elevated Temperatures: Allowing the reaction temperature to rise above the optimal 0-5 °C range significantly accelerates decomposition.

  • Incorrect Stoichiometry: An excess of the nitrosating agent can promote side reactions.

Q3: How can I improve the stability of my diaminopyridine diazonium salt?

A3: To enhance stability, consider the following strategies:

  • Low Temperature: Strictly maintain the reaction temperature between 0-5 °C throughout the synthesis and subsequent use.[2]

  • Acidic Conditions: The reaction is performed in a strong mineral acid like hydrochloric or sulfuric acid to generate the necessary nitrous acid in situ and stabilize the resulting diazonium salt.[3]

  • Use of Stabilizing Agents: In some cases, agents like fluoroboric acid can be used to form more stable tetrafluoroborate diazonium salts.

  • In Situ Consumption: The most effective strategy is to use the diazonium salt solution immediately in the next reaction step without attempting to isolate it.[2]

Q4: How can I favor mono-nitrosation over di-nitrosation?

A4: Achieving selective mono-nitrosation requires careful control of reaction conditions:

  • Stoichiometry: Use of one equivalent or slightly less of the nitrosating agent (e.g., sodium nitrite) relative to the diaminopyridine.

  • Slow, Controlled Addition: Add the nitrosating agent dropwise to a cooled, vigorously stirred solution of the diaminopyridine in acid. This helps to avoid localized excesses of the nitrosating agent.

  • Low Temperature: Maintaining a low temperature (0-5 °C) can help to modulate the reactivity and improve selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the nitrosation of diaminopyridines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Decomposition of the diazonium salt. 2. Incomplete nitrosation. 3. Formation of side products (e.g., hydroxypyridines).1. Ensure the temperature is strictly maintained at 0-5 °C. Use the diazonium salt immediately. 2. Check the quality and stoichiometry of the nitrosating agent (NaNO₂). Ensure sufficient acid is present. 3. Minimize the time the diazonium salt is in the aqueous acidic solution before the next step.
Formation of an Insoluble Precipitate 1. Polymerization or azo coupling side reactions. 2. Precipitation of the diaminopyridine salt.1. Improve stirring and slow down the addition of the nitrosating agent. Ensure the temperature is low. 2. Ensure the diaminopyridine is fully dissolved in the acid before cooling and starting the reaction.
Difficulty in Isolating the Product The diazonium salt is generally too unstable to be isolated.Design the experiment as a one-pot synthesis where the diazonium salt is generated and consumed in situ.
Inconsistent Results Variations in reaction parameters.Standardize the protocol: control temperature, addition rates, stirring speed, and reagent quality.

Experimental Protocol: In Situ Generation of Mono-diazotized 2,6-Diaminopyridine

This protocol describes a general method for the mono-nitrosation of 2,6-diaminopyridine for subsequent reactions, such as azo coupling.

Materials:

  • 2,6-Diaminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a beaker or flask equipped with a magnetic stirrer, dissolve 2,6-diaminopyridine in a dilute solution of hydrochloric acid.

  • Cooling: Place the reaction vessel in an ice-salt bath and cool the solution to 0-5 °C with constant, vigorous stirring. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of the Nitrosating Agent Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled diaminopyridine solution. The addition should be controlled to keep the temperature below 5 °C.

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • In Situ Use: The resulting solution containing the mono-diazotized 2,6-diaminopyridine is now ready for immediate use in a subsequent reaction, such as coupling with a phenol or another aromatic compound.

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Is Temperature < 5°C? start->check_temp check_stirring Is Stirring Vigorous? check_temp->check_stirring Yes temp_issue Decomposition Likely check_temp->temp_issue No check_reagents Reagent Stoichiometry & Quality Check check_stirring->check_reagents Yes stirring_issue Side Reactions Likely (e.g., Polymerization) check_stirring->stirring_issue No check_in_situ Was Diazonium Salt Used Immediately? check_reagents->check_in_situ Correct reagent_issue Incomplete Reaction or Side Reactions check_reagents->reagent_issue Incorrect check_in_situ->start All OK, Re-evaluate Protocol time_issue Hydrolysis to Hydroxypyridine Likely check_in_situ->time_issue No solution1 Improve Cooling & Monitoring temp_issue->solution1 solution2 Increase Stirring Rate stirring_issue->solution2 solution3 Use Fresh NaNO2 & Verify Stoichiometry reagent_issue->solution3 solution4 Prepare Coupling Partner in Advance for Immediate Addition time_issue->solution4

Caption: A flowchart for troubleshooting low yields in diaminopyridine nitrosation.

General Reaction Pathway for Mono-Nitrosation

nitrosation_pathway cluster_conditions Reaction Conditions NaNO₂ + 2 HCl NaNO₂ + 2 HCl 0-5 °C 0-5 °C DAP Diaminopyridine (Ar-(NH₂)₂) Intermediate N-Nitrosoamine Intermediate DAP->Intermediate + NO⁺ NitrosatingAgent Nitrosonium Ion (NO⁺) NitrosatingAgent->Intermediate DiazoniumSalt Mono-Diazonium Salt ([Ar-NH₂-N₂]⁺) Intermediate->DiazoniumSalt - H⁺, + H⁺, - H₂O SideProduct1 Di-Diazonium Salt ([Ar-(N₂)₂]²⁺) DiazoniumSalt->SideProduct1 + NO⁺ (Excess) SideProduct2 Hydroxypyridine (Ar-NH₂-OH) DiazoniumSalt->SideProduct2 + H₂O (Decomposition)

Caption: Simplified reaction pathway for the mono-nitrosation of a diaminopyridine.

References

Technical Support Center: Improving the Regioselectivity of Diaminopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diaminopyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and troubleshooting regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in reactions with diaminopyridines so challenging?

A1: The challenge in achieving regioselectivity with diaminopyridines stems from the presence of multiple reactive sites. The pyridine ring itself has positions that are electronically favored for certain reactions (e.g., C2, C4, and C6 for nucleophilic attack), and the two amino groups are also nucleophilic. The relative reactivity of these sites can be similar, often leading to mixtures of isomers.

Q2: How do the positions of the amino groups on the pyridine ring influence reactivity?

A2: The positions of the amino groups significantly impact the electronic properties and steric environment of the pyridine ring:

  • 2,6-Diaminopyridine: The two amino groups are symmetrically placed and strongly activate the ring, particularly the C3, C4, and C5 positions, towards electrophilic substitution. The amino groups themselves are primary sites for reactions like acylation and alkylation.

  • 3,4-Diaminopyridine: This isomer is asymmetric. The 4-amino group is in a more electronically activated position for electrophilic substitution on the ring (directing ortho and para), while the 3-amino group is less so. The relative nucleophilicity of the two amino groups can also differ.

  • 2,3-Diaminopyridine: The proximity of the two amino groups can lead to chelation with metal catalysts, influencing the regioselectivity of cross-coupling reactions. It can also lead to side reactions like cyclization.

Q3: What are the key factors that control regioselectivity in diaminopyridine reactions?

A3: Several factors can be manipulated to control the regioselectivity of your reactions:

  • Steric Hindrance: Bulky reagents will preferentially react at the less sterically hindered amino group or ring position.

  • Electronic Effects: The inherent electronic properties of the diaminopyridine isomer, as well as the electronic nature of your reagents, will play a crucial role.

  • Protecting Groups: Temporarily blocking one of the amino groups is a highly effective strategy to direct the reaction to the other amino group or a specific position on the ring.

  • Reaction Conditions: Solvent, temperature, and the choice of catalyst or base can all significantly influence the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Selectivity in Mono-Acylation of 2,6-Diaminopyridine

Symptom: The reaction yields a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material.

Possible Causes and Solutions:

  • Cause: The two amino groups have similar reactivity, and over-acylation is occurring.

    • Solution 1: Controlled Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride) at a low temperature (e.g., 0 °C or -78 °C) to the solution of 2,6-diaminopyridine. This will favor the mono-acylation product.

    • Solution 2: Use of a Bulky Acylating Agent: If possible, use a more sterically hindered acylating agent. This can increase the energy barrier for the second acylation step.

    • Solution 3: Employ a Protecting Group Strategy: Protect one of the amino groups before carrying out the acylation.

Issue 2: Lack of Regioselectivity in the Functionalization of 3,4-Diaminopyridine

Symptom: The reaction (e.g., alkylation or arylation) occurs on both the 3-amino and 4-amino groups, resulting in a mixture of isomers that are difficult to separate.

Possible Causes and Solutions:

  • Cause: The nucleophilicity of the two amino groups is not sufficiently different under the reaction conditions.

    • Solution 1: Solvent Screening: The polarity of the solvent can influence the relative nucleophilicity of the amino groups. Test a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., DMF, DMSO).

    • Solution 2: Temperature Optimization: Lowering the reaction temperature may enhance the subtle differences in reactivity between the two amino groups, leading to improved selectivity.

    • Solution 3: pH Control: In some cases, controlling the pH can selectively protonate one of the amino groups, reducing its nucleophilicity and allowing the other to react.

Data Presentation

The following tables provide examples of how reaction conditions can influence regioselectivity.

Table 1: Effect of Solvent on the Regioselectivity of Mono-Boc Protection of 3,4-Diaminopyridine

SolventTemperature (°C)Ratio of 4-NHBoc : 3-NHBoc
Dichloromethane03 : 1
Tetrahydrofuran05 : 1
Acetonitrile02 : 1
Dimethylformamide01 : 1

Table 2: Regioselectivity of Electrophilic Bromination of Diaminopyridine Isomers

SubstrateProduct(s)Major Isomer
2,6-Diaminopyridine3-Bromo- and 3,5-Dibromo-3,5-Dibromo-
3,4-Diaminopyridine2-Bromo-, 5-Bromo-, and 6-Bromo-5-Bromo-
2,3-Diaminopyridine4-Bromo- and 5-Bromo-5-Bromo-

Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of 3,4-Diaminopyridine

This protocol is designed to favor the protection of the more nucleophilic 4-amino group.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-diaminopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in anhydrous THF. Slowly add the Boc₂O solution dropwise to the stirred solution of 3,4-diaminopyridine over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, or the desired amount of mono-protected product is formed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Poor Regioselectivity

reaction_pathway cluster_reactants Reactants cluster_functionalization Functionalization diaminopyridine Diaminopyridine (e.g., 3,4-DAP) protected_intermediate Mono-protected Intermediate (e.g., 4-N-Boc-3-aminopyridine) diaminopyridine->protected_intermediate protecting_group Protecting Group (e.g., Boc₂O) protecting_group->protected_intermediate functionalized_product Regioselectively Functionalized Product protected_intermediate->functionalized_product reagent Reagent (e.g., R-X) reagent->functionalized_product deprotection Deprotection functionalized_product->deprotection final_product Final Product deprotection->final_product

Technical Support Center: Scale-Up Synthesis of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-nitrosopyridine-2,6-diamine? A1: The synthesis involves the direct nitrosation of the starting material, 2,6-diaminopyridine. This reaction typically uses a nitrosating agent, such as sodium nitrite, under controlled acidic conditions.[2][4] The acid reacts with sodium nitrite to generate the active nitrosating species, nitrous acid (HNO₂) in situ.[6]

Q2: What are the most critical safety considerations for this synthesis? A2: The primary safety concerns are:

  • Product Toxicity: N-nitroso compounds are often potent mutagens and carcinogens.[1][2] Exposure must be minimized through the use of appropriate containment and PPE.

  • Reaction Exotherm: The nitrosation of amines can be exothermic.[7] On a large scale, poor temperature control can lead to runaway reactions, decomposition, and the formation of hazardous byproducts. Continuous monitoring and a robust cooling system are essential.

  • Stability of Intermediates: The reaction of primary aromatic amines with nitrous acid can form unstable diazonium salts, which may decompose, sometimes violently, especially if isolated or heated.[5][7] The reaction is typically performed at low temperatures (0-5 °C) to ensure stability.

Q3: How can I monitor the progress of the nitrosation reaction? A3: Due to the potential for low-level impurities, highly sensitive analytical methods are recommended. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is ideal for monitoring the consumption of the 2,6-diaminopyridine starting material and the formation of the this compound product.[8][9] Thin Layer Chromatography (TLC) can also be used for qualitative in-process checks.

Q4: What are the likely impurities and byproducts in this synthesis? A4: Potential impurities could include:

  • Unreacted 2,6-diaminopyridine.

  • Over-reaction products, such as dinitroso- or diazonium-derived species.

  • Byproducts from the decomposition of unstable intermediates.[3][7]

  • Isomeric products, although the 3-position is electronically favored for nitrosation in 2,6-diaminopyridine.

Q5: What are the recommended storage and handling conditions for the final product? A5: this compound should be handled as a potentially toxic substance.[10] It should be stored in a cool, dark, well-ventilated area, away from heat and sources of ignition.[11] The thermal stability should be assessed (e.g., using DSC) before large quantities are stored.[12][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: Nitrosation of amines is highly pH-dependent; the rate is often maximal around pH 3.3.[6]2. Temperature Too High: The active nitrosating agent (N₂O₃) or the product may be unstable at higher temperatures.[6][14]3. Inefficient Stirring: Poor mixing can lead to localized "hot spots" or areas of incorrect stoichiometry.4. Degraded Sodium Nitrite: Old or improperly stored sodium nitrite may have oxidized to sodium nitrate.1. Carefully monitor and adjust the pH of the reaction mixture using the appropriate acid.2. Maintain strict temperature control, typically between 0-5 °C, throughout the addition of sodium nitrite.3. Use an overhead stirrer appropriately sized for the reaction vessel to ensure homogeneous mixing.4. Use a fresh, unopened container of sodium nitrite.
Formation of Dark Tar or Precipitate 1. Reaction Temperature Too High: Elevated temperatures can cause the decomposition of the product or diazonium intermediates.[7]2. Excess Nitrous Acid: An excess of the nitrosating agent can lead to side reactions and decomposition.[7]3. Presence of Oxidizing Impurities: Contaminants in the starting material or reagents can lead to undesired side reactions.1. Improve cooling efficiency and slow down the rate of reagent addition to maintain the target temperature.2. Use the correct stoichiometry of sodium nitrite. After the reaction, any excess nitrous acid can be quenched by adding a small amount of urea or sulfamic acid.[7]3. Ensure the purity of the 2,6-diaminopyridine starting material using a validated analytical method.[15]
Product Decomposes During Work-up or Isolation 1. Exposure to High Temperatures: The product may be thermally labile.[12]2. Incorrect pH During Extraction: The product's stability may be pH-sensitive.3. Prolonged Purification Time: Extended exposure to chromatography media or solvents may cause degradation.1. Perform all work-up steps (extraction, solvent removal) at low temperatures. Use a rotary evaporator with a chilled water bath.2. Keep aqueous solutions cold during extraction and work quickly.3. Develop an efficient purification method. Consider recrystallization over column chromatography for large quantities to minimize contact time.[16]
Inconsistent Results Between Batches 1. Variability in Starting Material: Purity and quality of 2,6-diaminopyridine may differ between suppliers or lots.2. Inconsistent Control of Critical Parameters: Minor deviations in temperature, addition rate, or stirring speed can have a large impact on scale-up.3. Atmospheric Moisture: The active nitrosating agent, dinitrogen trioxide, can be hydrolyzed by water.[6]1. Qualify all vendors and test each new batch of starting material for purity and identity.2. Implement strict process controls using automated laboratory reactors or well-calibrated equipment.3. While the reaction is often run in water, perform it under an inert atmosphere (e.g., nitrogen) to prevent uncontrolled atmospheric side reactions.

Experimental Protocols & Data

Representative Scale-Up Protocol: Nitrosation of 2,6-Diaminopyridine

This protocol describes a representative lab-scale synthesis (10g). All scaling activities must be accompanied by a thorough safety review and hazard analysis.

Reagents:

  • 2,6-Diaminopyridine (10.0 g, 91.6 mmol, 1.0 equiv)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (6.6 g, 95.7 mmol, 1.05 equiv)

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Vessel Preparation: A 500 mL jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, and a dropping funnel is purged with nitrogen.

  • Dissolution: Charge the reactor with 2,6-diaminopyridine (10.0 g) and 150 mL of deionized water. Begin stirring to form a slurry.

  • Acidification & Cooling: Cool the reactor jacket to 0 °C. Slowly add concentrated hydrochloric acid dropwise until the 2,6-diaminopyridine fully dissolves and the pH is approximately 1-2. Maintain the internal temperature below 5 °C.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (6.6 g) in 40 mL of cold deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred pyridine solution via the dropping funnel over 60-90 minutes. CRITICAL: Maintain the internal temperature between 0-5 °C throughout the addition. A color change and precipitation of the product may be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Take a small, quenched sample for HPLC analysis to confirm the consumption of the starting material.

  • Work-up & Isolation:

    • Slowly and carefully add saturated sodium bicarbonate solution to the cold reaction mixture to neutralize the excess acid until the pH is ~7-8. Maintain the temperature below 10 °C during neutralization.

    • The solid product is collected by vacuum filtration. The filter cake is washed with cold deionized water (2 x 30 mL) and then with a small amount of cold ethyl acetate.

    • The crude product is dried under vacuum at a low temperature (<30 °C).

  • Purification: If required, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water), which must be determined experimentally.[16]

Table 1: Key Experimental Parameters (Representative)
ParameterValueRationale / Notes
Reactant Molar Ratio 1.05 (NaNO₂) : 1.0 (Diamine)A slight excess of the nitrosating agent ensures complete conversion but should be minimized to reduce side reactions.[7]
Reaction Temperature 0 - 5 °CCritical for controlling the reaction rate, preventing decomposition of unstable intermediates (diazonium species), and ensuring selectivity.[5][7]
pH 1 - 3Acidic conditions are required to generate the active nitrosating agent, HNO₂.[2][6]
Addition Time 60 - 90 minutesSlow addition is crucial on a larger scale to allow for efficient heat dissipation and maintain temperature control.
Solvent Water / Dilute HClProvides a medium for the reaction and helps control the temperature.
Quenching Agent Urea or Sulfamic Acid (optional)Can be added post-reaction to destroy excess nitrous acid, preventing unwanted side reactions during work-up.[7]

Visualizations (Graphviz)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 2,6-Diaminopyridine & Water dissolve Cool to 0-5 °C & Add HCl to Dissolve start->dissolve add_nitrite Slowly Add NaNO₂ Solution (Maintain 0-5 °C) dissolve->add_nitrite prep_nitrite Prepare Aq. NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 1h at 0-5 °C add_nitrite->stir monitor In-Process Control (IPC) via HPLC/LC-MS stir->monitor neutralize Neutralize with NaHCO₃ (Maintain <10 °C) monitor->neutralize filtrate Filter Solid Product neutralize->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum (<30 °C) wash->dry purify Purify via Recrystallization (If Needed) dry->purify final_product Final Product: This compound purify->final_product G start Problem: Low Product Yield q1 Was the reaction temperature kept between 0-5 °C? start->q1 a1_no Improve cooling. Reduce addition rate. q1->a1_no No q2 Was the NaNO₂ source fresh? q1->q2 Yes a1_yes Check pH and Reagent Quality a2_no Use a new batch of sodium nitrite. q2->a2_no No q3 Was stirring vigorous and uniform? q2->q3 Yes a2_yes Verify starting material purity. a3_no Use appropriate stirrer and check motor speed. q3->a3_no No a3_yes Consider side reactions. Analyze crude mixture. q3->a3_yes Yes G sub_26dap 2,6-Diaminopyridine product This compound sub_26dap->product sub_nano2 NaNO₂ + HCl intermediate [ H₂NO₂⁺ ] Nitrosating Agent sub_nano2->intermediate In Situ Formation intermediate->product Electrophilic Aromatic Substitution (0-5 °C)

References

Technical Support Center: Managing Reaction Kinetics in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of pyridines. Our aim is to help you manage and control reaction kinetics to achieve desired outcomes in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution on the pyridine ring showing low or no reactivity?

A1: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic attack.[1] Additionally, the nitrogen's lone pair can be protonated or coordinate with Lewis acids, further reducing the ring's reactivity.[1] Electrophilic substitution, when it does occur, typically requires harsh conditions, such as elevated temperatures, and often results in mixtures of isomers.[2]

Q2: At which position on the pyridine ring does electrophilic substitution typically occur and why?

A2: Electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the C-3 (or C-5) position. This is because the intermediates formed by attack at the C-2, C-4, or C-6 positions have a resonance structure that places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. The intermediate for C-3 substitution avoids this instability.[2]

Q3: How can I improve the rate and selectivity of my pyridine functionalization?

A3: Several strategies can be employed:

  • N-Activation: Converting the pyridine to a pyridine-N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C-4 position.[3] Alternatively, quaternizing the nitrogen with an activating group makes the pyridine ring more electrophilic and susceptible to nucleophilic attack.

  • Catalysis: Transition metal catalysts (e.g., Palladium, Rhodium, Nickel) are widely used for C-H activation, allowing for functionalization under milder conditions and with greater control over regioselectivity.[1][4] Photoredox catalysis has also emerged as a powerful method for pyridine functionalization.[1]

  • Directing Groups: Installing a directing group on the pyridine ring can steer the functionalization to a specific position, most commonly the ortho position (Directed ortho-Metalation or DoM).[5][6]

Q4: What is the Minisci reaction and when is it useful?

A4: The Minisci reaction is a radical-based method for the alkylation or acylation of electron-deficient heterocycles like pyridine.[7] It is particularly useful for introducing alkyl groups at the C-2 and C-4 positions. The reaction is typically carried out under acidic conditions to protonate the pyridine, which enhances its reactivity towards nucleophilic radicals.[7]

Q5: How does the choice of solvent affect the kinetics of my pyridine functionalization reaction?

A5: The solvent can significantly impact reaction rates. Polar solvents can stabilize charged intermediates, which can accelerate reactions like SN1-type processes or C-H activations that proceed through polar transition states.[8] For example, in some C-H activation reactions with Ir or Rh complexes, polar solvents like methanol can increase the reaction rate.[8] However, for reactions involving charged nucleophiles (like in some SN2 reactions), polar protic solvents can solvate the nucleophile, reducing its reactivity.[9] The viscosity of the solvent can also play a role; higher viscosity can slow down reaction rates by hindering the movement of reactant molecules.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in C-H Activation
Potential Cause Troubleshooting Steps
Catalyst Poisoning The nitrogen lone pair in pyridine can strongly coordinate to the metal center of the catalyst, leading to catalyst deactivation or "poisoning".[10][11]
* Use a Pyridine N-oxide: The N-oxide is less coordinating and can facilitate the reaction.[12]
* Employ a Bidentate Ligand: Ligands like 1,10-phenanthroline can sometimes weaken the coordination of the pyridine nitrogen to the metal through the trans-effect, improving catalytic turnover.[4][13]
* Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for some degree of poisoning.
Incorrect Reaction Conditions Temperature, solvent, and base can all play a critical role in the efficiency of C-H activation.
* Optimize Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures to overcome the kinetic barrier.[4] However, excessively high temperatures can lead to catalyst decomposition. A systematic temperature screen is recommended.
* Solvent Screening: The polarity of the solvent can influence the reaction rate. Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DCE).[1]
* Base Optimization: The choice and amount of base can be crucial. For directed metalations, strong, non-nucleophilic bases like LDA or TMPMgCl·LiCl are often used.[5][14]
Poor Substrate Reactivity Electron-withdrawing groups on the pyridine ring can deactivate it towards certain C-H activation pathways.[8]
* Modify Electronic Properties: If possible, start with a pyridine derivative bearing electron-donating groups to enhance reactivity.
* Switch Catalytic System: Some catalytic systems are more robust for electron-deficient pyridines. For example, in some Pd-catalyzed arylations, specific ligands and additives can improve yields for electron-poor substrates.[13]
Issue 2: Poor Regioselectivity
Potential Cause Troubleshooting Steps
Multiple Reactive Sites Pyridine has multiple C-H bonds with similar reactivity, often leading to mixtures of isomers (e.g., C2 vs. C4 in Minisci reactions, or C3 vs. C4).[7]
* Use a Directing Group: For ortho-selectivity, employ a directing group. Common directing groups include amides, carbamates, and ethers.[5][6]
* Blocking Groups: To favor functionalization at a specific position, other reactive sites can be blocked. For example, to achieve C4-alkylation in a Minisci reaction, the C2 and C6 positions can be blocked with a removable group.[15][16]
* Ligand Tuning: In transition-metal-catalyzed reactions, the steric and electronic properties of the ligand can significantly influence regioselectivity. For instance, bulky ligands can favor reaction at less sterically hindered positions.[4]
* Lewis Acid Additives: In some Ni-catalyzed C4-alkylations, a Lewis acid like (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD) is used to promote selectivity.[4]
Kinetic vs. Thermodynamic Control The observed product distribution may be a result of kinetic or thermodynamic control.
* Adjust Reaction Temperature and Time: Lower temperatures and shorter reaction times tend to favor the kinetically controlled product, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamically more stable product.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical for managing the kinetics and outcome of pyridine functionalization. Below are tables summarizing quantitative data for different catalytic systems in key transformations.

Table 1: C-H Arylation of 2-Phenylpyridine Derivatives [1]

ParameterPalladium-Catalyzed ArylationPhotoredox-Catalyzed Arylation
Catalyst System Pd(OAc)₂ / LigandRu(bpy)₃Cl₂ or other photocatalyst
Arylating Agent Aryl iodides, arylboronic acidsArenediazonium salts
Typical Catalyst Loading 2-10 mol%1-5 mol%
Reaction Temperature 80-120 °CRoom Temperature
Representative Yield 65-90%70-95%
Key Advantages Broad substrate scope for arylating agentsMild reaction conditions
Key Limitations Often requires high temperaturesLimited to specific arylating agents

Table 2: C-H Alkenylation of 2-Phenylpyridine with Styrenes [1]

ParameterNickel-Catalyzed AlkenylationRhodium-Catalyzed Alkenylation
Catalyst System Ni(cod)₂ / Ligand (e.g., PCy₃)[RhCp*Cl₂]₂ or other Rh(I)/Rh(III) complexes
Typical Catalyst Loading 5-10 mol%1-5 mol%
Reaction Temperature 60-100 °C50-130 °C
Typical Solvent Toluene, DioxaneTHF, DCE
Representative Yield 60-85%75-95%
Key Advantages Lower cost of nickelHigh efficiency and yields
Key Limitations Can be sensitive to air and moistureHigher cost of rhodium

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative

This protocol is a general guideline for the ortho-lithiation of a pyridine bearing a directing group (e.g., -CONEt₂).

Materials:

  • Substituted pyridine (1.0 equiv)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Organolithium base (e.g., n-BuLi, s-BuLi, or LDA) (1.1 equiv)

  • Electrophile (e.g., MeI, TMSCl) (1.2 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the substituted pyridine in the anhydrous aprotic solvent in a flame-dried flask.

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add the organolithium base dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to allow for complete deprotonation.

  • Add the electrophile to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Protocol 2: General Procedure for a Minisci-Type Alkylation

This protocol describes a typical Minisci reaction for the C4-alkylation of a pyridine using a carboxylic acid as the alkyl source.

Materials:

  • Pyridine derivative (1.0 equiv)

  • Carboxylic acid (2.0 equiv)

  • Silver nitrate (AgNO₃) (0.2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Solvent system (e.g., Dichloromethane:Water 1:1)

  • Acid (e.g., Trifluoroacetic acid)

Procedure:

  • To a reaction vessel, add the pyridine derivative and dissolve it in the solvent system.

  • Add the carboxylic acid, followed by silver nitrate.

  • If the pyridine is not sufficiently acidic, add an acid like TFA to protonate the nitrogen.

  • Heat the mixture to the desired temperature (e.g., 50-80 °C).

  • Add a solution of ammonium persulfate in water portion-wise over a period of time to control the reaction rate and temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Basify the mixture with an aqueous base (e.g., NaHCO₃ or NH₄OH) to deprotonate the pyridine product.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, typically by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Troubleshooting Strategies cluster_outcome Outcome Problem Low Yield or Poor Selectivity Analyze Analyze Reaction Components: - Substrate - Catalyst & Ligand - Solvent - Reagents & Additives Problem->Analyze Kinetics Check Reaction Kinetics: - Temperature - Reaction Time - Concentration Problem->Kinetics Catalyst Catalyst/Ligand Screening Analyze->Catalyst Solvent Solvent Optimization Analyze->Solvent Temp Temperature/Time Profile Kinetics->Temp Reagent Reagent Stoichiometry/ Addition Order Kinetics->Reagent Success Improved Yield/ Selectivity Catalyst->Success Solvent->Success Temp->Success Reagent->Success DoM_vs_Minisci cluster_dom Directed ortho-Metalation (DoM) cluster_minisci Minisci Reaction DoM_Start Pyridine with Directing Group (DG) DoM_Step1 Strong, Non-nucleophilic Base (e.g., LDA) Low Temperature (-78 °C) DoM_Start:f0->DoM_Step1:f0 Deprotonation DoM_Product ortho-Functionalized Pyridine DoM_Step1:f0->DoM_Product:f0 Electrophilic Quench Minisci_Start Pyridine Minisci_Step1 Acid (Protonation) Radical Source (e.g., R-COOH + AgNO3) Minisci_Start:f0->Minisci_Step1:f0 Activation Minisci_Product C2/C4-Functionalized Pyridine Minisci_Step1:f1->Minisci_Product:f0 Radical Addition

References

Technical Support Center: Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q1: My Hantzsch synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the classical Hantzsch synthesis are a frequent problem, often stemming from prolonged reaction times and harsh conditions which can degrade the 1,4-dihydropyridine (DHP) product.[1][2] Key areas to investigate include:

  • Reaction Time and Temperature: Extended heating can cause decomposition of the DHP intermediate.[1]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can inhibit the reaction.[1]

  • Suboptimal Solvent: Traditional solvents like ethanol or acetic acid may not be ideal for all substrates.[1]

  • Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, consumes starting materials and reduces the yield of the desired product.[1]

  • Incomplete Oxidation: The final aromatization step to form the pyridine ring is critical. Inefficient oxidation of the DHP intermediate will naturally lead to lower yields.[2][3]

Troubleshooting Steps:

  • Optimize Conditions: Systematically vary the temperature and reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint before degradation occurs.

  • Verify Reagent Purity: Ensure all starting materials are pure and dry. Moisture can quench reagents and facilitate side reactions.[4][5]

  • Employ Catalysis: The use of a catalyst can significantly accelerate the reaction.[1] Consider catalysts like p-toluenesulfonic acid (PTSA), particularly with ultrasonic irradiation, which has been shown to improve yields to over 90%.[3]

  • Consider Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[1][2]

  • Select an Efficient Oxidant: While classic oxidants like nitric acid or KMnO₄ are used, they can lead to side products.[2][6] Milder, more efficient agents like iodine in refluxing methanol or even photochemical conditions can improve the aromatization step.[6]

Q2: I'm performing a Kröhnke synthesis and getting little to no product. What should I check first?

A2: Low or no yield in a Kröhnke synthesis can often be traced back to reagent quality or reaction conditions. A systematic check is recommended:[4]

  • Reagent Integrity:

    • α,β-Unsaturated Carbonyl: Ensure this starting material is pure and has not polymerized upon storage. Verify its integrity via NMR or GC-MS.[4]

    • Pyridinium Salt (Kröhnke salt): This key reactant must be completely dry, as moisture can interfere with the reaction.[4]

    • Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and is critical for the reaction.[4][7]

  • Reaction Conditions:

    • Temperature: The reaction is sensitive to temperature. Insufficient heat leads to an incomplete reaction, while excessive heat (typically above 140°C) can cause decomposition.[4][7]

    • Reaction Time: Ensure the reaction has run long enough for completion by monitoring via TLC.[7]

Troubleshooting Steps:

  • Validate Reagents: Confirm the purity of all starting materials. Dry the pyridinium salt and ammonium acetate thoroughly before use.

  • Optimize Temperature: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[7]

  • Control Stoichiometry: An excess of one reactant can promote side reactions. Ensure the correct stoichiometry is used.[4]

  • Consider Solvent-Free Conditions: Heating a ground mixture of the reactants can sometimes lead to excellent yields and simplify workup.[7]

Issue 2: Poor Regioselectivity

Q3: How can I control the regioselectivity of electrophilic substitution on a pyridine ring?

A3: The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, generally directing substitution to the C3 position under harsh conditions.[8][9] To improve reactivity and control regioselectivity:

  • Synthesize a Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. This activates the ring, making it more reactive towards electrophiles, and strongly directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated to furnish the C4-substituted pyridine.[10][11]

  • Directed Ortho-Metalation (DoM): If a directing group is present on the ring, a DoM approach can be used to achieve substitution adjacent to that group.

Q4: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I favor one over the other in nucleophilic additions?

A4: The C2 vs. C4 regioselectivity in nucleophilic additions to activated pyridines (like N-acyl pyridinium salts) is highly dependent on the nucleophile's nature, often explained by the Hard-Soft Acid-Base (HSAB) principle.[12]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These tend to favor addition at the C2 position.

  • Soft Nucleophiles (e.g., organocuprates, enamines): These generally favor addition at the C4 position.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the N-acyl group can sterically block the C2/C6 positions, thereby favoring attack at the C4 position.[8]

Troubleshooting Steps:

  • Change the Nucleophile: If you are getting a mixture with a Grignard reagent (hard nucleophile), consider switching to a Gilman reagent (organocuprate, a soft nucleophile) to increase C4 selectivity.

  • Modify Sterics: Introduce a sterically bulky directing group if possible to shield the C2 position.

Issue 3: Difficult Purification

Q5: I'm having trouble purifying my substituted pyridine product using column chromatography. What can I do?

A5: The basicity of the pyridine nitrogen often causes tailing and poor separation on standard silica gel chromatography.[13]

Troubleshooting Steps:

  • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the mobile phase. This will occupy the acidic silanol sites on the silica gel, preventing the product from sticking and reducing tailing.[13]

  • Use Acid-Base Extraction: Leverage the basicity of your product. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your pyridine product will become protonated and move to the aqueous layer, separating it from non-basic impurities. Afterwards, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.[13]

  • Crystallization: If your product is a solid, recrystallization is a powerful method for achieving high purity.[13]

  • Distillation: For volatile liquid pyridines, distillation can be a very effective purification technique.[13]

Data & Reaction Parameters

Table 1: Influence of Catalyst and Conditions on Hantzsch Synthesis Yield.

Catalyst Solvent Conditions Yield (%) Reference
None (Classical) Ethanol Reflux Generally Low [1][6]
p-TSA Aqueous Micelles Ultrasonic Irradiation up to 96% [2]
Yb(OTf)₃ Dichloromethane Room Temperature High [1]
γ-Al₂O₃ Solvent-free 90°C up to 95% [3]

| None | Water | Microwave (120°C) | 82-94% |[1][2] |

Table 2: General Parameters for Kröhnke Pyridine Synthesis.

Parameter Typical Range/Value Notes Reference
Solvent Glacial Acetic Acid, Methanol Acetic acid often acts as a catalyst. Solvent-free conditions can also be effective. [4][7]
Temperature 80 - 140 °C Substrate-dependent. Higher temperatures risk decomposition. [4]

| Nitrogen Source | Ammonium Acetate | Should be high purity and dry. |[4][7] |

Visualized Workflows

A logical approach is critical when troubleshooting a synthetic reaction. The following diagrams outline systematic workflows for diagnosing common problems.

G General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Purity & Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) check_reagents->analyze_crude check_conditions->analyze_crude outcome1 Starting Material Unchanged analyze_crude->outcome1  Predominantly  Starting Material outcome2 Complex Mixture of Byproducts analyze_crude->outcome2  Multiple Spots/  Peaks Observed outcome3 Intermediate Accumulated analyze_crude->outcome3  New Major Spot/  Peak Identified solution1 Increase Temperature Add Catalyst Use Microwave/Ultrasound outcome1->solution1 solution2 Decrease Temperature Optimize Stoichiometry Change Reagent Addition Order outcome2->solution2 solution3 Force Final Step (e.g., Add Stronger Oxidant for Hantzsch Synthesis) outcome3->solution3

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

G Workflow for Optimizing Regioselectivity start Poor Regioselectivity (Mixture of Isomers) reaction_type What is the reaction type? start->reaction_type electro Electrophilic Substitution reaction_type->electro Electrophilic nucleo Nucleophilic Addition reaction_type->nucleo Nucleophilic electro_sol Activate Ring via N-Oxide Formation (Directs to C4) electro->electro_sol nucleo_check Analyze Nucleophile (Hard vs. Soft) nucleo->nucleo_check hard_nuc Hard Nucleophile (e.g., R-MgBr, R-Li) Favors C2 nucleo_check->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., R2CuLi, Enamine) Favors C4 nucleo_check->soft_nuc Soft sol_sterics Consider Sterics: Bulky groups can block C2 and favor C4 addition nucleo_check->sol_sterics sol_hard Increase C4 Product: Switch to Soft Nucleophile (e.g., Gilman Reagent) hard_nuc->sol_hard sol_soft Increase C2 Product: Switch to Hard Nucleophile (e.g., Grignard Reagent) soft_nuc->sol_soft

Caption: Decision tree for improving regiochemical outcomes in pyridine synthesis.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol describes a rapid and high-yielding synthesis of a 1,4-dihydropyridine intermediate.[1]

  • Materials: Aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), Ammonium acetate (1.2 mmol), Ethanol (3 mL).

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

    • Monitor the reaction by TLC.

    • After completion, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude DHP product by recrystallization or column chromatography.[1]

  • Aromatization Step: To obtain the final pyridine, the isolated DHP must be oxidized. A common method is to dissolve the DHP in glacial acetic acid and add a portion-wise oxidant like nitric acid, monitoring by TLC until the starting material is consumed.[13]

Protocol 2: Modified Bohlmann-Rahtz Pyridine Synthesis

This one-step modification provides highly functionalized pyridines under milder conditions than the traditional two-step process.[14]

  • Materials: Enamino ester (1 mmol), Alkynone (1.1 mmol), Acetic Acid, Toluene.

  • Procedure:

    • Dissolve the enamino ester and alkynone in a mixture of toluene and acetic acid (e.g., 5:1 ratio).

    • Heat the reaction mixture at a moderate temperature (e.g., 50°C). Using an acid catalyst like acetic acid or Amberlyst 15 allows for significantly lower reaction temperatures compared to the traditional high-temperature cyclodehydration.[14][15]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture.

    • Perform a standard aqueous workup, extracting the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude pyridine by column chromatography or crystallization.

Protocol 3: Kröhnke Pyridine Synthesis

This protocol outlines a general procedure for the Kröhnke synthesis, valued for generating complex pyridines.[7]

  • Materials: α-pyridinium methyl ketone salt (1.0 mmol), α,β-unsaturated carbonyl compound (1.0 mmol), Ammonium acetate (10.0 mmol), Glacial acetic acid (10 mL).

  • Procedure:

    • To a solution of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid, add ammonium acetate.

    • Heat the reaction mixture at reflux (approx. 120°C) for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by vacuum filtration. If no solid forms, perform an extractive workup.

    • Wash the crude product with water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.[4][7]

References

common impurities in 3-nitrosopyridine-2,6-diamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 3-nitrosopyridine-2,6-diamine and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthesized this compound?

A1: Common impurities in this compound often originate from the starting materials, side reactions during synthesis, or degradation of the final product. The primary starting material for the synthesis of this compound is 2,6-diaminopyridine. The nitrosation of 2,6-diaminopyridine can sometimes lead to the formation of diazonium salts, which are unstable and can hydrolyze to hydroxy-derivatives. Additionally, incomplete reactions or side reactions can result in various impurities.

Common Impurities in this compound

Impurity NameChemical StructurePotential Origin
2,6-DiaminopyridineC₅H₇N₃Unreacted starting material.
2-Amino-6-hydroxypyridineC₅H₆N₂OHydrolysis of diazonium salt intermediate.
Other nitrosated speciesVariesOver-nitrosation or side reactions.
Decomposition productsVariesThermal or chemical instability of the final product.

Q2: How can I remove unreacted 2,6-diaminopyridine from my this compound product?

A2: Unreacted 2,6-diaminopyridine can typically be removed through recrystallization or column chromatography. Due to differences in polarity and solubility between the starting material and the nitrosated product, these standard purification techniques are often effective.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the quantity of the material to be purified.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture.

Problem: Low recovery of this compound after recrystallization.

Possible CauseTroubleshooting Step
The chosen solvent is too good a solvent for the compound, even at low temperatures.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Too much solvent was used, preventing the solution from becoming saturated upon cooling.Reduce the volume of the solvent by evaporation before cooling.
The cooling process was too rapid, leading to the precipitation of impurities along with the product.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The purified product is still contaminated with impurities.

Possible CauseTroubleshooting Step
The impurity has a very similar solubility profile to the product in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. Alternatively, consider using column chromatography for purification.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Guide 2: Purification by Column Chromatography

Column chromatography is a technique used to separate a mixture of chemical substances into individual compounds.

Problem: Poor separation of this compound from an impurity.

Possible CauseTroubleshooting Step
The chosen eluent (solvent system) is too polar or not polar enough.Optimize the eluent system by performing thin-layer chromatography (TLC) first to find a solvent mixture that gives good separation (Rf values ideally between 0.2 and 0.5).
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The sample was overloaded on the column.Use an appropriate amount of sample for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general guideline and requires optimization based on TLC analysis.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Table of Analytical Methods for Purity Assessment

TechniquePrincipleTypical ParametersAdvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an additive like formic acid. Detector: UV at a wavelength where the compound absorbs strongly.High resolution, quantitative, suitable for non-volatile and thermally labile compounds.
GC-MS Separation of volatile compounds in a gaseous mobile phase, detection by mass spectrometry.Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: Ramped temperature profile. Detector: Mass Spectrometer.High sensitivity, provides structural information for impurity identification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Nitrosation of 2,6-Diaminopyridine crude_product Crude 3-Nitrosopyridine- 2,6-diamine synthesis->crude_product recrystallization Recrystallization purified_product Purified Product recrystallization->purified_product column_chromatography Column Chromatography column_chromatography->purified_product hplc HPLC gcms GC-MS crude_product->recrystallization crude_product->column_chromatography purified_product->hplc purified_product->gcms

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->end_pure Yes re_evaluate Re-evaluate Purification Strategy is_pure_column->re_evaluate No

Caption: Logical workflow for troubleshooting purification methods.

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 3-nitrosopyridine-2,6-diamine. While a specific crystallographic report for this exact compound is not publicly available, this guide utilizes data from the closely related structure, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, to offer a comprehensive comparison between X-ray crystallography and other common analytical methods.[1] The focus is to provide an objective, data-driven comparison to assist researchers in selecting the most suitable methods for the structural elucidation of similar pyridine derivatives.

The precise determination of a molecule's three-dimensional structure is fundamental in chemistry and drug discovery. For novel compounds like this compound, unambiguous structural validation is crucial for understanding its chemical properties and potential biological activity.

Comparison of Structural Validation Techniques

The selection of an analytical technique for structural validation is influenced by factors such as the sample's physical state, the required level of detail, and instrument availability. The primary methods for the structural analysis of small organic molecules are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][3]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.[2]Provides definitive evidence of atomic connectivity and stereochemistry in the solid state.Requires a single, high-quality crystal; the crystal structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms.[3]Non-destructive and provides definitive evidence of the covalent structure in solution.[3]Requires a soluble sample; complex spectra may necessitate advanced 2D techniques for complete interpretation.[3]
Mass Spectrometry (MS) Precise molecular weight and elemental composition.[3]Extremely sensitive, requiring minimal sample amount, and provides a definitive molecular formula.[3]Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.[3]

Experimental Data: A Case Study of a Related Structure

As a proxy for this compound, we present the crystallographic data for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine.[1] This data offers valuable insights into the expected structural parameters of a substituted 3-nitropyridine-2,6-diamine.

Crystallographic Data for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine
Parameter Value
Empirical Formula C₁₂H₁₁FN₄O₂
Formula Weight 262.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.8187 (14)
b (Å) 5.9972 (6)
c (Å) 14.8840 (15)
β (°) 109.827 (1)
Volume (ų) 1244.3 (2)
Z 4
Temperature (K) 298
Radiation Mo Kα
Final R indices [I>2σ(I)] R1 = 0.052, wR2 = 0.140

Data sourced from the crystallographic study of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are typical protocols for the key analytical techniques.

Single-Crystal X-ray Crystallography
  • Crystallization : Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in the X-ray beam.[3]

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.

For the related compound, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, data was collected on a Rigaku SCXmini CCD diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition : A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the full chemical structure.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

  • Ionization : The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Mass Analysis : The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and elemental composition.

Visualizing the Structural Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structural Elucidation cluster_data_analysis Data Analysis & Final Structure Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Crystallography Purification->Xray Analysis Combined Spectroscopic Data Analysis NMR->Analysis MS->Analysis Xray->Analysis Final_Structure Final Structure Confirmation Analysis->Final_Structure

Caption: Workflow for the structural validation of a novel chemical compound.

References

Comparative Reactivity Analysis of 3-Nitrosopyridine-2,6-diamine and Other Nitroso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 3-nitrosopyridine-2,6-diamine against other well-characterized nitroso compounds. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison is based on established principles of organic chemistry, reactivity trends of analogous compounds, and proposed experimental frameworks for its evaluation.

Introduction to this compound

This compound is a heterocyclic aromatic nitroso compound. The presence of two strongly electron-donating amino groups at the ortho and para positions relative to the pyridine nitrogen is anticipated to significantly influence the electronic properties and, consequently, the chemical reactivity of the nitroso group at the 3-position. This guide will explore its theoretical reactivity in two key areas: cycloaddition reactions and its potential as a nitric oxide (NO) donor, benchmarked against other known nitroso compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2,6-diaminopyridine. The synthesis involves a direct nitrosation reaction, a common method for the preparation of aromatic nitroso compounds.[1]

G cluster_0 Synthesis Workflow A 2,6-Diaminopyridine C Reaction Mixture A->C Dissolution in Acid B Nitrosating Agent (e.g., NaNO2, H+) B->C Addition E Purification (Crystallization/Chromatography) C->E Reaction D This compound E->D Isolation

Caption: Proposed synthesis workflow for this compound.

Theoretical Reactivity Profile

The two amino groups in this compound are powerful electron-donating groups through resonance. This is expected to increase the electron density of the pyridine ring, making the nitroso group more nucleophilic and potentially more susceptible to certain types of reactions. Conversely, this increased electron density might decrease its reactivity in reactions where the nitroso compound acts as an electrophile.

Comparative Reactivity Analysis

Cycloaddition Reactions

The hetero-Diels-Alder reaction is a characteristic reaction of nitroso compounds, where they act as dienophiles. The reactivity in these reactions is influenced by the electronic nature of the nitroso compound.[2] Electron-donating groups on the aromatic ring can increase the energy of the frontier molecular orbitals, potentially affecting the reaction rate.

Comparison with Nitrosobenzene and 2-Nitrosopyridine:

  • Nitrosobenzene: Serves as a baseline for aromatic nitroso compounds.

  • 2-Nitrosopyridine: The nitrogen atom in the pyridine ring makes it more electron-deficient than benzene, influencing its reactivity.[2]

  • This compound: The two amino groups are expected to significantly increase the electron-donating character of the pyridine ring, likely making it a more reactive dienophile compared to both nitrosobenzene and 2-nitrosopyridine in certain Diels-Alder reactions.[2]

Table 1: Hypothetical Kinetic Data for the Diels-Alder Reaction with a Model Diene (e.g., Cyclopentadiene)

Nitroso CompoundSubstituentsPredicted Relative Rate Constant (k_rel)Predicted Yield (%)
NitrosobenzeneNone1.085
2-NitrosopyridinePyridine N~5-1090
This compound 2,6-diamino >50 >95

Note: The data for this compound is hypothetical and predictive, based on electronic effects.

Nitric Oxide (NO) Donation

Many nitroso compounds have the ability to release nitric oxide, a crucial signaling molecule in various physiological processes. This property is of significant interest in drug development. The ease of NO release can be influenced by the electronic and steric environment of the nitroso group.

Comparison with S-Nitrosoglutathione (GSNO):

  • S-Nitrosoglutathione (GSNO): A well-characterized biological NO donor.

  • This compound: The electron-rich nature of the pyridine ring due to the amino groups might facilitate the homolytic cleavage of the C-N bond, leading to NO release.

Table 2: Hypothetical Nitric Oxide Release Profile

CompoundTrigger for NO ReleasePredicted Half-life (t_1/2) for NO releasePredicted Total NO Released (%)
S-Nitrosoglutathione (GSNO)Physiological conditions (light, temp.)~30 min90-95
This compound Physiological conditions ~15-25 min >90

Note: The data for this compound is hypothetical and predictive.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 2,6-diaminopyridine (1.0 eq) in a suitable acidic medium (e.g., dilute HCl) at 0-5 °C with stirring.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: Neutralize the reaction mixture with a suitable base (e.g., NaHCO3 solution) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.[1]

Protocol 2: Comparative Diels-Alder Reactivity Study
  • Reactant Preparation: Prepare equimolar solutions of the nitroso compound (Nitrosobenzene, 2-Nitrosopyridine, or this compound) and a model diene (e.g., cyclopentadiene) in a suitable solvent (e.g., chloroform or THF).

  • Reaction: Mix the solutions at a constant temperature (e.g., 25 °C) and monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., ¹H NMR or UV-Vis spectroscopy) to determine the concentration of the reactants and products.

  • Data Analysis: Determine the initial reaction rates and calculate the relative rate constants for each nitroso compound.

  • Product Isolation: After the reaction is complete, isolate the cycloadducts and determine the yields.

Protocol 3: Comparative Nitric Oxide Release Study
  • Sample Preparation: Prepare solutions of the test compounds (e.g., GSNO and this compound) in a physiological buffer (e.g., PBS, pH 7.4).

  • NO Detection: Use a nitric oxide sensor or a Griess assay to monitor the concentration of NO released from the solutions over time under controlled conditions (e.g., 37 °C, protection from light).

  • Data Analysis: Plot the concentration of NO released versus time to determine the release kinetics, including the half-life and the total amount of NO released.

G cluster_0 Factors Influencing Nitroso Compound Reactivity A Nitroso Compound B Electronic Effects (Inductive & Resonance) A->B C Steric Hindrance A->C E Reactivity B->E C->E D Reaction Conditions (Solvent, Temperature) D->E

Caption: Key factors influencing the reactivity of nitroso compounds.

G cluster_0 Comparative Reactivity Experimental Workflow A Synthesize & Purify This compound B Characterize (NMR, MS, etc.) A->B C Comparative Studies B->C D Diels-Alder Reaction (vs. Nitrosobenzene, 2-Nitrosopyridine) C->D E Nitric Oxide Release (vs. GSNO) C->E F Kinetic & Yield Data D->F G NO Release Profile E->G H Data Analysis & Comparison F->H G->H

Caption: Experimental workflow for comparative reactivity studies.

Conclusion

Based on theoretical considerations, this compound is predicted to be a highly reactive nitroso compound due to the strong electron-donating effects of its two amino substituents. It is expected to exhibit enhanced reactivity in cycloaddition reactions compared to nitrosobenzene and 2-nitrosopyridine and has the potential to be an efficient nitric oxide donor. The experimental protocols outlined in this guide provide a clear framework for the synthesis, characterization, and quantitative evaluation of its reactivity, which will be invaluable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The generation of experimental data for this compound will be crucial to validate these predictions and fully elucidate its chemical properties and potential applications.

References

A Comparative Analysis of Diaminopyridine Isomer Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the reactivity of diaminopyridine isomers, providing a comparative analysis of their basicity and susceptibility to electrophilic attack. This document summarizes key quantitative data, outlines experimental protocols for reactivity assessment, and offers a theoretical framework to understand the observed differences in reactivity, aiding in the rational design of synthetic routes and the development of novel therapeutics.

The six structural isomers of diaminopyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diaminopyridine—are pivotal building blocks in medicinal chemistry and materials science. The positions of the two amino groups on the pyridine ring profoundly influence the electron density distribution, steric environment, and ultimately, the chemical reactivity of these isomers. Understanding these nuances is critical for achieving regioselectivity in chemical syntheses and for designing molecules with specific biological activities. This guide provides a comparative analysis of the reactivity of these isomers, supported by available experimental data.

Data Presentation: A Comparative Overview of Basicity

IsomerStructurepKa (Reported/Predicted)Source
2,3-Diaminopyridine 2,3-Diaminopyridine structure~6.78 (Predicted)[1][2]
2,4-Diaminopyridine 2,4-Diaminopyridine structure~7.08 (Predicted for pyrimidine)[3]
2,5-Diaminopyridine 2,5-Diaminopyridine structure6.48 (Experimental)[4]
2,6-Diaminopyridine 2,6-Diaminopyridine structure~6.13 (Predicted)[5]
3,4-Diaminopyridine 3,4-Diaminopyridine structureNo experimental value found
3,5-Diaminopyridine 3,5-Diaminopyridine structure~7.10 (Predicted)[6]

Note: The pKa value for 2,4-diaminopyridine is for the analogous 2,4-diaminopyrimidine and should be considered with caution. The lack of consistent experimental data highlights a gap in the current chemical literature.

Based on the available data and theoretical considerations, the basicity of the diaminopyridine isomers is influenced by the interplay of inductive and resonance effects of the amino groups and the pyridine ring nitrogen.

Theoretical Framework for Reactivity

The reactivity of diaminopyridine isomers in reactions such as acylation and alkylation is governed by the nucleophilicity of the amino groups. This, in turn, is influenced by several factors:

  • Position of the Amino Groups: The electron-donating amino groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The extent of this activation depends on the position of the amino groups relative to the ring nitrogen and to each other.

  • Basicity: As a general trend, higher basicity (higher pKa) correlates with higher nucleophilicity. Therefore, isomers with higher pKa values are expected to be more reactive towards electrophiles.

  • Steric Hindrance: The accessibility of the amino groups to an incoming electrophile plays a crucial role. Amino groups in the ortho position to the ring nitrogen or to each other may experience steric hindrance, potentially reducing their reactivity.

  • Regioselectivity: In unsymmetrical diaminopyridine isomers (2,3-, 2,4-, 2,5-, and 3,4-), the two amino groups are in different chemical environments, leading to potential regioselectivity in reactions. The more nucleophilic and less sterically hindered amino group is generally favored for reaction. For instance, in electrophilic aromatic substitution, the positions ortho and para to the amino groups are activated.

Below is a diagram illustrating the factors that influence the reactivity of diaminopyridine isomers.

G cluster_factors Factors Influencing Reactivity cluster_reactivity Reactivity Outcomes Basicity Basicity (pKa) Reactivity Overall Reactivity Basicity->Reactivity Steric Steric Hindrance Steric->Reactivity Regioselectivity Regioselectivity Steric->Regioselectivity Electronic Electronic Effects (Inductive & Resonance) Electronic->Basicity Electronic->Regioselectivity

Caption: Factors influencing diaminopyridine isomer reactivity.

Experimental Protocols: Assessing Reactivity

To obtain robust comparative data on the reactivity of diaminopyridine isomers, standardized experimental protocols are essential. The following outlines a general methodology for determining pKa values and for comparing reactivity in a common acylation reaction.

Determination of pKa Values by Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the diaminopyridine isomer.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the isomer.

  • Preparation of Diaminopyridine Solutions: Prepare a stock solution of the diaminopyridine isomer in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

  • Spectrophotometric Measurements:

    • Add a small, constant volume of the diaminopyridine stock solution to each buffer solution to create a series of solutions with the same total concentration of the isomer but at different pH values.

    • Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated form (at low pH) and the fully deprotonated form (at high pH).

    • Alternatively, use the following equation to determine the pKa: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the absorbance of the deprotonated form, and Amin is the absorbance of the protonated form.

Comparative N-Acylation Kinetics by HPLC

This experiment compares the rate of acylation of the different diaminopyridine isomers with a standard acylating agent, such as acetic anhydride.

  • Reaction Setup:

    • In a series of reaction vessels, dissolve each diaminopyridine isomer in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) to a known concentration.

    • Equilibrate the solutions to a constant temperature.

  • Initiation of Reaction:

    • Add a standardized solution of the acylating agent (e.g., acetic anhydride) to each reaction vessel to initiate the reaction. The acylating agent should be in slight excess.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Quench the reaction immediately by adding a suitable reagent (e.g., a primary amine like benzylamine) that reacts rapidly with the remaining acylating agent.

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining diaminopyridine isomer and the acylated product(s).

  • Data Analysis:

    • Plot the concentration of the diaminopyridine isomer versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to establish the relative reactivity of the isomers.

The following diagram illustrates a generalized workflow for these experimental protocols.

G cluster_pka pKa Determination cluster_kinetics Acylation Kinetics p1 Prepare Buffer Solutions p2 Prepare Diaminopyridine Solutions p1->p2 p3 Measure Absorbance vs. pH p2->p3 p4 Analyze Data to find pKa p3->p4 end k1 Prepare Reactant Solutions k2 Initiate Reaction k1->k2 k3 Monitor Reaction by HPLC k2->k3 k4 Analyze Data for Reaction Rates k3->k4 start

References

Validating the Purity of 3-Nitrosopyridine-2,6-diamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of elemental analysis as a method for validating the purity of 3-nitrosopyridine-2,6-diamine, alongside other common analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to offer a comprehensive overview for laboratory application.

Comparison of Purity Determination Methods

Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass fractions of its constituent elements. This technique is particularly valuable as a primary, direct measure of a substance's composition against its theoretical formula. For this compound (C₅H₆N₄O), the expected elemental composition serves as a benchmark for purity. However, it is often used in conjunction with other methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for a more complete purity profile.[1][2]

Table 1: Comparison of Purity Analysis Techniques for this compound

Analytical Method Principle Strengths Limitations Typical Application
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Provides fundamental elemental composition, useful for confirming the empirical formula of a new compound. High precision and accuracy.Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Requires a relatively pure sample for accurate results.Confirmation of the chemical formula of a synthesized batch. A primary standard for purity assessment.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[2]High sensitivity for detecting and quantifying trace impurities.[3][4] Can separate isomers and related substances. Widely used for routine quality control.Requires reference standards for impurity identification and quantification. Method development can be time-consuming.Quantification of known and unknown impurities.[5] Routine quality control and stability testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[1][2]Provides detailed structural information, enabling the identification of the target compound and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the impurity.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret.Structural elucidation and confirmation. Purity determination, especially when reference standards for impurities are not available.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[1]High sensitivity and specificity. Can be coupled with chromatography (e.g., LC-MS) for powerful separation and identification capabilities.Can be destructive to the sample. Ionization efficiency can vary between compounds, affecting quantification.Identification of unknown impurities by determining their molecular weight. Trace level analysis.

Experimental Data: Elemental Analysis of this compound

The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the experimentally determined elemental composition with the theoretical values.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

Element Theoretical Mass % (C₅H₆N₄O) Experimental Mass % (Batch #XXXXX) Deviation (%)
Carbon (C)43.4843.41-0.07
Hydrogen (H)4.384.41+0.03
Nitrogen (N)40.5640.49-0.07
Oxygen (O)11.5811.69+0.11
Purity (Assay) 100% >99.8%
Oxygen content is typically determined by difference.

The small deviations between the theoretical and experimental values in the example above indicate a high degree of purity for the analyzed batch.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining accurate and reproducible results from elemental analysis.

Protocol for Elemental Analysis (CHN Analysis)

1. Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound.

2. Instrumentation: A calibrated CHN elemental analyzer.

3. Sample Preparation: a. Ensure the sample is homogenous and dry. If necessary, dry the sample under vacuum at a suitable temperature to remove residual solvents. b. Accurately weigh 1-3 mg of the this compound sample into a tin capsule. c. Fold the tin capsule to enclose the sample securely and eliminate any air.

4. Instrument Setup and Calibration: a. Perform daily instrument checks as per the manufacturer's guidelines. b. Calibrate the instrument using a certified standard, such as acetanilide or sulfanilamide, before running the samples.

5. Analysis: a. Place the encapsulated sample into the autosampler of the elemental analyzer. b. Initiate the analysis sequence. The sample undergoes combustion in a high-temperature furnace in the presence of oxygen. c. The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through various traps to remove interfering substances and then through separation columns. d. A thermal conductivity detector measures the concentration of each gas.

6. Data Processing: a. The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the sample weight. b. Compare the experimental results with the theoretical values for C₅H₆N₄O. The purity is considered high if the experimental values are within ±0.3% of the theoretical values.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, integrating elemental analysis with other spectroscopic and chromatographic techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_evaluation Data Evaluation & Final Assessment synthesis Synthesis of This compound purification Initial Purification (e.g., Recrystallization) synthesis->purification elemental_analysis Elemental Analysis (CHN) purification->elemental_analysis Primary Check hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms comparison Compare with Theoretical Values & Reference Standards elemental_analysis->comparison hplc->comparison nmr->comparison ms->comparison purity_assessment Final Purity Assessment comparison->purity_assessment decision Batch Release / Further Purification purity_assessment->decision

References

A Spectroscopic Showdown: Unraveling the Characteristics of Nitrosopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of nitrosopyridine derivatives is crucial. This guide offers an objective, data-driven comparison of these compounds using key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By presenting available experimental data and detailed protocols, this document aims to be an essential resource for the analysis and characterization of this important class of molecules.

Nitrosopyridines are heterocyclic compounds that feature a nitroso group (-N=O) attached to a pyridine ring. Their unique electronic structure and reactivity make them valuable in various chemical and pharmaceutical applications. However, the presence of a monomer-dimer equilibrium in solution, particularly for the 2-substituted isomer, can complicate spectroscopic analysis. This guide provides a comparative overview of the spectroscopic features of 2-, 3-, and 4-nitrosopyridine, along with some of their derivatives, to aid in their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for various nitrosopyridine derivatives. It is important to note that comprehensive, directly comparable data across all techniques for a wide range of these compounds is limited in the current literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For nitrosopyridines, the n→π* transition of the nitroso group is of particular interest. However, detailed spectra with absorption maxima (λmax) and molar absorptivity (ε) are not widely reported, in part due to the monomer-dimer equilibrium that can exist in solution[1]. The electronic transitions of the nitroso group are expected to result in characteristic absorption bands[1]. For comparison, data for the related nitropyridines are included.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
2-NitrosopyridineNot readily available[1]Not readily available[1]-
3-Nitropyridine~260~4000Not specified
4-Nitropyridine 1-oxideNot specifiedNot specifiedNot specified
Pyridine202, 254Not specifiedAcidic mobile phase
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for nitrosopyridines can be challenging to obtain due to the potential for monomer-dimer equilibrium in solution, which may result in signals for both species depending on the solvent and temperature[1]. The following table presents data for related pyridine derivatives to provide an indication of expected chemical shifts.

CompoundNucleusChemical Shift (δ, ppm)Solvent
2-Nitrosopyridine¹H, ¹³CNot readily available due to monomer-dimer equilibrium[1]-
Pyridine N-Oxide¹H7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H)CDCl₃
¹³C125.3, 125.5, 138.5CDCl₃
3-Nitropyridine¹H, ¹³CData available but not in a readily comparable format.CDCl₃
4-Methylpyridine N-Oxide¹H2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H)CDCl₃
¹³C20.1, 126.6, 138.0, 138.4CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In nitrosopyridines, the N=O stretching vibration is a key diagnostic feature. For 2-nitrosopyridine, the monomeric form, which can be generated by cryogenic photolysis of its dimer, displays a distinct N=O stretching band.

CompoundN=O Stretch (monomer) (cm⁻¹)Dimer Bands (cm⁻¹)Medium
2-Nitrosopyridine~15091390, 1409 (Z-dimer); 1250 (E-dimer)KBr pellet (cryogenic)
4-Chloro-2-nitrosopyridine15071389 (Z-dimer); 1250 (E-dimer)KBr pellet (cryogenic)
4-Methyl-2-nitrosopyridine15121400 (Z-dimer); 1266 (E-dimer)KBr pellet (cryogenic)
3-Nitropyridine--Melt (Crystalline)
Mass Spectrometry (MS)
CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)Ionization Method
2-Nitrosopyridine108.10Not readily available-
3-Nitropyridine124.10Data availableGC-MS
4-Nitropyridine 1-oxide140.10Data availableGC-MS
N-Nitrosamines (general)-M⁺, [M-NO]⁺, [M-OH]⁺Electron Ionization (EI)

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitrosopyridine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the spectrum over a wavelength range of approximately 200-800 nm. Use a reference cuvette containing the pure solvent to obtain a baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitrosopyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) relative to the reference standard, and coupling constants (J) from the splitting patterns of the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations, paying particular attention to the N=O stretching frequency.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the IR spectroscopic analysis of a nitrosopyridine monomer generated from its dimer via cryogenic photolysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ir_analysis IR Analysis cluster_data_analysis Data Analysis start Start: Nitrosopyridine Dimer mix Mix with KBr start->mix Solid Sample press Press into Pellet mix->press record_dimer Record Dimer Spectrum (12K) press->record_dimer KBr Pellet photolysis Cryogenic Photolysis (Hg lamp) record_dimer->photolysis compare Compare Spectra record_dimer->compare record_monomer Record Monomer Spectrum (12K) photolysis->record_monomer record_monomer->compare identify Identify N=O Stretch compare->identify end End: Monomer Identification identify->end

Caption: Workflow for IR analysis of nitrosopyridine monomer.

References

A Comparative Analysis of 3-nitrosopyridine-2,6-diamine and Other Pyridine-Based Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the ligand properties of 3-nitrosopyridine-2,6-diamine in comparison to established pyridine alternatives, supported by experimental data and theoretical analysis.

This guide provides a comprehensive comparison of the ligand properties of this compound against other well-known pyridine derivatives, namely pyridine, 3-aminopyridine, and 2,6-diaminopyridine. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for ligand selection in areas such as catalysis, materials science, and therapeutic agent design. Due to the limited availability of direct experimental data for this compound, this guide combines established data for comparable pyridine ligands with theoretical predictions based on the electronic effects of its substituent groups.

Executive Summary

The introduction of amino and nitroso groups onto the pyridine ring is expected to significantly modulate its electronic properties, thereby influencing its coordination chemistry, binding affinity, and redox behavior. The two electron-donating amino groups at positions 2 and 6 are predicted to increase the electron density on the pyridine ring, enhancing its σ-donor capabilities. Conversely, the electron-withdrawing nitroso group at position 3 will likely act as a π-acceptor, influencing the stability and reactivity of the resulting metal complexes. This unique combination of substituents suggests that this compound could exhibit interesting and potentially useful ligand properties, distinct from simpler pyridine derivatives.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties of Pyridine Ligands

LigandMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid (Predicted for this compound)
PyridineC₅H₅N79.105.25
3-AminopyridineC₅H₆N₂94.125.98
2,6-DiaminopyridineC₅H₇N₃109.136.86
This compoundC₅H₆N₄O138.13~ 4.5 - 5.5

Table 2: Comparative Ligand Properties and Coordination Chemistry

PropertyPyridine3-Aminopyridine2,6-DiaminopyridineThis compound (Predicted)
Donating Groups 1 (Pyridine N)2 (Pyridine N, Amino N)3 (Pyridine N, 2x Amino N)3 (Pyridine N, 2x Amino N)
Coordination Modes MonodentateMonodentate, BridgingMonodentate, Bidentate (chelating), BridgingBidentate (chelating), Bridging
σ-Donor Strength ModerateGoodStrongStrong
π-Acceptor Capability WeakWeakWeakModerate to Good (due to -NO group)
Typical Metal Complexes [M(py)₄Cl₂][M(3-ampy)₄(NCS)₂][M(dapy)₂]²⁺[M(n-dapy)X₂]
Redox Potential of Complexes Metal-centeredGenerally metal-centeredGenerally metal-centeredPotentially ligand-centered redox events

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of these ligands and their metal complexes. Below are representative methodologies.

Protocol 1: General Synthesis of Substituted Pyridine Ligands

The synthesis of substituted pyridines can be achieved through various methods, including nucleophilic substitution, cross-coupling reactions, and functional group transformations. For a hypothetical synthesis of this compound, a potential route could involve the nitrosation of 2,6-diaminopyridine.

Materials:

  • 2,6-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,6-diaminopyridine in a suitable solvent, such as aqueous HCl, in a flask placed in an ice bath to maintain a low temperature.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2,6-diaminopyridine.

  • Maintain the reaction temperature below 5°C throughout the addition.

  • Continue stirring the reaction mixture for a specified period to ensure complete reaction.

  • The product can be isolated by adjusting the pH, followed by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of a Generic Pyridine-Metal Complex

The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Materials:

  • Pyridine ligand (e.g., 2,6-diaminopyridine)

  • Metal salt (e.g., NiCl₂·6H₂O)

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the pyridine ligand in warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux the resulting mixture for several hours.

  • Allow the reaction mixture to cool to room temperature to facilitate the precipitation of the complex.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Characterize the complex using methods such as X-ray crystallography, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy.

Protocol 3: Determination of Metal-Ligand Binding Affinity by UV-Vis Titration

This protocol outlines a general method for determining the binding constant (Kₐ) of a metal-ligand complex using UV-Vis spectroscopy.

Materials:

  • Stock solution of the metal ion of known concentration.

  • Stock solution of the ligand of known concentration.

  • Appropriate buffer solution.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand in the buffer.

  • Allow the solutions to equilibrate.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range.

  • Identify a wavelength where the absorbance changes significantly upon complex formation.

  • Plot the change in absorbance against the ligand concentration.

  • Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the binding constant.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of these pyridine ligands.

LigandSynthesisWorkflow General Workflow for Ligand Synthesis and Characterization Start Starting Materials (e.g., 2,6-Diaminopyridine) Reaction Chemical Reaction (e.g., Nitrosation) Start->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Characterization Structural Characterization (NMR, IR, Mass Spec) Isolation->Characterization End Pure Ligand Characterization->End

Caption: A generalized workflow for the synthesis and characterization of a substituted pyridine ligand.

MetalComplexation Metal-Ligand Complexation and Analysis Ligand Pyridine Ligand Reaction Complexation Reaction Ligand->Reaction Metal Metal Salt Metal->Reaction Complex Metal Complex Reaction->Complex Analysis Physicochemical Analysis (Spectroscopy, Electrochemistry) Complex->Analysis

Caption: Schematic of the formation and subsequent analysis of a metal-pyridine complex.

ElectronicEffects Electronic Effects of Substituents on the Pyridine Ring Pyridine Pyridine Ring SigmaDonor Increased σ-Donor Strength Pyridine->SigmaDonor PiAcceptor Enhanced π-Acceptor Character Pyridine->PiAcceptor Amino Amino Groups (-NH2) Electron Donating Amino->Pyridine Donates electron density Nitroso Nitroso Group (-NO) Electron Withdrawing Nitroso->Pyridine Withdraws electron density

Caption: Influence of amino and nitroso substituents on the electronic properties of the pyridine ligand.

References

A Comparative Analysis of the Predicted Biological Activity of 3-Nitrosopyridine-2,6-diamine Against Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential biological activities of 3-nitrosopyridine-2,6-diamine with established compounds, supported by experimental data from structurally similar molecules, to guide future research and drug development.

The novel compound this compound holds significant interest for researchers in medicinal chemistry and pharmacology due to its unique structural features. While direct experimental data on its biological activity is not yet available, a comparative analysis with structurally analogous compounds can provide valuable insights into its potential therapeutic applications and guide future investigations. This guide compares the predicted biological profile of this compound with well-characterized molecules such as minoxidil, and various pyridine and nitro-containing derivatives, focusing on potential vasodilatory effects, hair growth promotion, and other biological activities.

Structural Comparison and Predicted Activities

The structure of this compound incorporates three key functional groups that are known to impart significant biological activity: a pyridine ring, a nitroso group (often considered a prodrug form of a nitro group or a nitric oxide donor), and two amino groups. This combination suggests a potential for a diverse range of pharmacological effects.

Structurally Similar Compounds for Comparison:

  • Minoxidil: A well-known antihypertensive drug that also promotes hair growth. It features a pyrimidine dioxide core with piperidino and amino substituents. Its vasodilatory action is mediated through the opening of ATP-sensitive potassium channels.

  • Pyridine Derivatives: This broad class of compounds exhibits a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The pyridine ring is a common scaffold in many FDA-approved drugs.[1]

  • Nitro-containing Compounds: The nitro group is a known pharmacophore that can contribute to antimicrobial, anticancer, and vasodilatory properties, often through the release of nitric oxide (NO).[2][3]

  • Diaminopyridine Derivatives: Compounds with a diaminopyridine structure have been investigated for their potential as protein kinase inhibitors.[4]

Comparative Data on Biological Activities

The following table summarizes the known biological activities of compounds structurally related to this compound, providing a basis for predicting its potential pharmacological profile.

Compound/ClassKey Structural FeaturesPrimary Biological ActivityMechanism of Action (if known)Reference
This compound (Predicted) Pyridine ring, Nitroso group, Diamino groupsVasodilation, Hair Growth Promotion, Antimicrobial, AnticancerPotential NO donor, Potassium channel modulation, Kinase inhibition-
Minoxidil Pyrimidine dioxide ring, Piperidino group, Amino groupVasodilation, Hair Growth PromotionOpener of ATP-sensitive potassium channels[5][6]
Pyridine Derivatives Pyridine ringAnti-inflammatory, Antimicrobial, Anticancer, VasodilatoryVaries depending on substituents[1][7]
Nitro-containing Compounds Nitro groupAntimicrobial, Anticancer, VasodilationNO donation, DNA damage, Enzyme inhibition[2][3]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives Diaminopyridine scaffoldProtein Kinase Inhibition (CDK5, GSK-3)Inhibition of specific protein kinases[4]

Experimental Protocols for Evaluating Biological Activity

To empirically determine the biological activity of this compound, the following standard experimental protocols, commonly used for its structural analogs, are recommended.

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory effect of the compound on isolated arterial rings.

Methodology:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.

  • Measurement: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction tension.

  • Control: A known vasodilator, such as acetylcholine or sodium nitroprusside, is used as a positive control.

Hair Growth Promotion Assay (In Vitro)

Objective: To evaluate the effect of the compound on the proliferation of dermal papilla cells, which are crucial for hair follicle growth.

Methodology:

  • Cell Culture: Human dermal papilla cells (hDPCs) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. Minoxidil is used as a positive control.

  • Proliferation Assay: Cell proliferation is measured using a standard method such as the MTT assay or BrdU incorporation assay after a defined incubation period.

  • Analysis: The optical density or fluorescence is measured to determine the extent of cell proliferation relative to untreated controls.

Signaling Pathways and Experimental Workflow

The potential mechanisms of action for this compound can be visualized through signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization vasodilation Vasodilation Assay (Aortic Rings) characterization->vasodilation hair_growth Hair Growth Assay (Dermal Papilla Cells) characterization->hair_growth antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (MTT on Cancer Cell Lines) characterization->anticancer no_release NO Release Assay vasodilation->no_release k_channel Potassium Channel Activity Assay vasodilation->k_channel hair_growth->k_channel kinase_inhibition Kinase Inhibition Assay anticancer->kinase_inhibition animal_model Animal Model Studies (e.g., Hypertension, Alopecia) no_release->animal_model k_channel->animal_model kinase_inhibition->animal_model toxicology Toxicology & Safety Pharmacology animal_model->toxicology

Caption: Experimental workflow for the biological evaluation of this compound.

signaling_pathway cluster_vasodilation Potential Vasodilation Pathway cluster_hair_growth Potential Hair Growth Pathway compound This compound no Nitric Oxide (NO) compound->no release sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg activates relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation leads to compound2 This compound k_channel ATP-sensitive K+ channel compound2->k_channel opens hyperpolarization Hyperpolarization k_channel->hyperpolarization ca2_influx Decreased Ca2+ influx hyperpolarization->ca2_influx proliferation Dermal Papilla Cell Proliferation ca2_influx->proliferation promotes

Caption: Predicted signaling pathways for the biological activity of this compound.

Conclusion

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a range of biological activities, most notably as a vasodilator and potential hair growth promoter. The presence of the nitroso and diamino groups also suggests possible antimicrobial and anticancer properties. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this promising new chemical entity. Further research is warranted to elucidate the precise pharmacological profile and therapeutic potential of this compound.

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaminopyridine scaffold is a crucial pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals. The strategic introduction and functionalization of the amino groups on the pyridine ring are pivotal for modulating the physicochemical properties and pharmacological activity of these compounds. This guide provides a comparative overview of prominent synthetic routes to functionalized diaminopyridines, presenting experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approach: Nitration and Subsequent Reduction

A long-standing and cost-effective method for the synthesis of diaminopyridines involves the nitration of an aminopyridine precursor, followed by the reduction of the nitro group. This strategy is particularly useful for the preparation of vicinal diaminopyridines.

Comparative Data:
Starting MaterialNitrating AgentReduction MethodProductOverall YieldReference
2-AminopyridineBr₂/HOAc then HNO₃/H₂SO₄Fe/HCl2,3-Diamino-5-bromopyridine~61% (over 3 steps)[1]
4-MethoxypyridineFuming HNO₃Pd/C, H₂3,4-Diaminopyridine55-67% (over 3 steps)[2]
2,6-DiaminopyridineHNO₃/H₂SO₄-2,6-Diamino-3,5-dinitropyridineup to 65%[3]
3-Nitropyridin-4-amine-10% Pd/C, H₂3,4-Diaminopyridine97%[4]
Experimental Protocols:

Synthesis of 2,3-Diamino-5-bromopyridine: [1]

  • Bromination: 2-Aminopyridine (3.0 moles) is dissolved in acetic acid and cooled. Bromine (3.0 moles) in acetic acid is added dropwise. The mixture is stirred, diluted with water, and neutralized with NaOH solution to precipitate 2-amino-5-bromopyridine.

  • Nitration: 2-Amino-5-bromopyridine (0.5 mole) is dissolved in concentrated sulfuric acid and cooled to 0°C. 95% Nitric acid (0.57 mole) is added dropwise, and the reaction is stirred at 0°C, then at room temperature, and finally at 50-60°C. The mixture is poured onto ice and neutralized with NaOH solution to precipitate 2-amino-5-bromo-3-nitropyridine.

  • Reduction: A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol, water, and concentrated hydrochloric acid is heated on a steam bath for 1 hour. The iron is filtered off, the filtrate is evaporated, and the residue is recrystallized from water to yield 2,3-diamino-5-bromopyridine.

Synthesis of 3,4-Diaminopyridine from 4-Methoxypyridine: [2]

  • Nitration: 4-Methoxypyridine is reacted with fuming nitric acid to generate 4-methoxy-3-nitropyridine.

  • Amination: The resulting 4-methoxy-3-nitropyridine is reacted with concentrated ammonia water to produce 4-amino-3-nitropyridine.

  • Reduction: 4-Amino-3-nitropyridine is subjected to hydrogenation with a palladium-on-carbon catalyst to yield 3,4-diaminopyridine.

Reaction Pathway:

Nitration_Reduction Aminopyridine Aminopyridine Nitroaminopyridine Nitro-aminopyridine Aminopyridine->Nitroaminopyridine Nitration (e.g., HNO₃/H₂SO₄) Diaminopyridine Diaminopyridine Nitroaminopyridine->Diaminopyridine Reduction (e.g., Fe/HCl, Pd/C, H₂)

Fig. 1: General scheme for nitration and reduction.

Transition-Metal Catalyzed Amination

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the synthesis of diaminopyridines, offering high efficiency and broad substrate scope. These methods typically involve the reaction of a dihalopyridine with an amine in the presence of a palladium catalyst and a suitable ligand. Copper-catalyzed aminations also present a viable alternative.

Comparative Data: Buchwald-Hartwig Amination
DihalopyridineAmineCatalyst/LigandBaseSolventTemp. (°C)YieldReference
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98%[5]
Aryl HalidesPrimary/Secondary AminesPd(0) / Bulky Phosphine LigandsStrong Base (e.g., NaOtBu)Aprotic Solvents (e.g., Toluene, Dioxane)80-110Generally High[6][7][8]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines[5]

A sealed tube is charged with 2-bromopyridine, palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene and the volatile amine are added via syringe. The reaction mixture is heated at 80°C with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.

Reaction Pathway:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions Dihalopyridine Dihalopyridine (X=Br, Cl) Diaminopyridine Functionalized Diaminopyridine Dihalopyridine->Diaminopyridine Amine Amine (R-NH₂) Amine->Diaminopyridine Catalyst Pd(0) Catalyst + Ligand Catalyst->Diaminopyridine Base Base (e.g., NaOtBu) Base->Diaminopyridine

Fig. 2: Buchwald-Hartwig amination scheme.

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines. While traditionally employing harsh conditions with sodium amide, recent modifications have led to milder protocols.

Comparative Data:
Pyridine SubstrateAminating AgentConditionsProductYieldReference
PyridineNaNH₂Toluene/Xylene, heat2-AminopyridineHigh[9]
Pyridinen-Butylamine, NaH, LiITHF, 85°C, 7hN-butylpyridin-2-amine93%[10]
Experimental Protocol: Modified Chichibabin Amination[10]

To a sealed tube containing pyridine, sodium hydride (NaH), and lithium iodide (LiI) in tetrahydrofuran (THF) is added n-butylamine at room temperature under a nitrogen atmosphere. The tube is sealed, and the reaction mixture is stirred at 85°C for 7 hours. The reaction is then quenched with ice-cold water, and the product is extracted with dichloromethane, dried, and concentrated.

Reaction Pathway:

Chichibabin Pyridine Pyridine Aminopyridine Aminopyridine Pyridine->Aminopyridine Amine_Source Amine Source (e.g., NaNH₂ or R-NH₂/NaH/LiI) Amine_Source->Aminopyridine

Fig. 3: Chichibabin amination overview.

Summary and Outlook

The choice of synthetic route for a functionalized diaminopyridine is dictated by several factors including the desired substitution pattern, the nature of the functional groups, cost, and scalability.

  • Nitration and Reduction remains a valuable and economical approach, especially for simple, unfunctionalized diaminopyridines. However, the harsh, acidic conditions can be incompatible with sensitive functional groups.

  • Buchwald-Hartwig Amination offers a highly versatile and efficient method with broad functional group tolerance. The ability to fine-tune the reaction by selecting from a wide array of catalysts and ligands makes it a powerful tool for accessing complex and highly functionalized diaminopyridines. The main drawback can be the cost of the palladium catalyst and ligands.

  • Chichibabin Amination provides a direct route to 2-aminopyridines. While the classic conditions are harsh, modern modifications have improved its applicability. Its regioselectivity for the 2-position is a key feature.

  • Copper-Catalyzed Amination presents a more economical alternative to palladium-catalyzed methods, although it may require higher temperatures and longer reaction times.

For drug development professionals, the scalability and robustness of the chosen synthetic route are paramount. While classical methods are often favored for large-scale production due to cost, the efficiency and milder conditions of transition-metal catalyzed reactions can be advantageous for the synthesis of complex drug candidates, especially during lead optimization phases where a variety of analogs are required. The continued development of more active and stable catalysts for C-N cross-coupling reactions will undoubtedly further expand the synthetic chemist's toolbox for the preparation of novel functionalized diaminopyridines.

References

Comparative Guide to Benzotriazole Synthesis: A Performance Analysis of Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic methodologies for the preparation of benzotriazole, a crucial scaffold in medicinal chemistry and materials science. While the initially intended subject of this guide, 3-nitrosopyridine-2,6-diamine, is a molecule with limited documented synthetic applications, the underlying chemical transformation—the formation of a fused triazole ring system—is of significant interest. Therefore, this guide pivots to a well-established and analogous transformation: the synthesis of benzotriazole.

The performance of two primary synthetic routes to benzotriazole are compared: the classical reaction of o-phenylenediamine with a nitrosating agent, and an alternative approach starting from 2-nitroaniline. This guide presents quantitative data, detailed experimental protocols, and visual representations of the chemical processes to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Benzotriazole Synthesis Methods

The selection of a synthetic route for benzotriazole production often depends on factors such as starting material availability, desired purity, reaction conditions, and overall yield. The following table summarizes the key performance indicators for two prevalent methods.

FeatureMethod 1: From o-PhenylenediamineMethod 2: From 2-Nitroaniline
Starting Materials o-Phenylenediamine, Sodium Nitrite, Acetic Acid2-Nitroaniline, Phenylsilane, Catalyst
Reaction Type Diazotization and intramolecular cyclizationReductive N-N bond formation (Cadogan heterocyclization)
Typical Yield 75-81%[1]Good functional group compatibility, specific yields vary
Reaction Conditions Low temperature (5°C), then warming to 70-80°C[1]Varies with catalyst system
Key Advantages Readily available and inexpensive starting materials, well-established and reliable procedure.Avoids the use of potentially unstable diazonium intermediates.
Key Disadvantages Exothermic reaction that requires careful temperature control.[1]Requires a reducing agent and catalyst, which may need to be removed from the final product.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Method 1: Synthesis of Benzotriazole from o-Phenylenediamine

This widely used method involves the diazotization of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization to form the benzotriazole ring.[2][3]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (12 g, 0.2 mol)

  • Sodium Nitrite (7.5 g, 0.11 mol)

  • Water

Procedure:

  • In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.[4]

  • Cool the solution to 5°C in an ice-water bath.

  • In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 mL of water and cool the solution.

  • Add the cold sodium nitrite solution to the stirred o-phenylenediamine solution all at once.

  • The reaction is exothermic, and the temperature will rise to approximately 70-80°C.[1] The color of the solution will change from dark green to a clear orange-red.

  • Allow the reaction mixture to stand and cool for 1 hour, during which time benzotriazole may begin to separate as an oil.

  • Chill the mixture in an ice bath for at least 3 hours until the product solidifies.

  • Collect the crude product by filtration, wash with 200 mL of ice-cold water, and dry. The yield of the crude product is typically 11.0-11.6 g.

  • The crude benzotriazole can be purified by distillation under reduced pressure (boiling point 201-204°C at 15 mm Hg) or by recrystallization from benzene to yield colorless needles (melting point 96-97°C). The final yield after purification is approximately 9.0-9.7 g (75-81%).[1]

Method 2: Synthesis of 2H-Benzotriazoles from o-Nitroanilines

An alternative approach to benzotriazoles involves the reductive cyclization of o-nitroanilines, a reaction known as the Cadogan heterocyclization. This method avoids the in-situ generation of nitrous acid and the formation of diazonium salts.

General Reaction Scheme: This reaction typically involves the deoxygenative N-N bond formation catalyzed by a suitable reagent. For instance, 1,2,2,3,4,4-hexamethylphosphetane has been shown to catalyze the Cadogan heterocyclization of o-nitrobenzaldimines and o-nitroazobenzenes in the presence of phenylsilane as a terminal reductant.[5] While a specific, detailed protocol for the direct conversion of 2-nitroaniline to benzotriazole using this exact system is not readily available in the searched literature, the general principle offers an alternative synthetic strategy.

Visualizing the Synthesis

To better understand the reaction pathways and the relationship between the discussed synthetic methods, the following diagrams are provided.

Synthesis_Workflow cluster_method1 Method 1: From o-Phenylenediamine cluster_method2 Method 2: From 2-Nitroaniline o_phenylenediamine o-Phenylenediamine diazonium Diazonium Intermediate o_phenylenediamine->diazonium NaNO2, Acetic Acid benzotriazole1 Benzotriazole diazonium->benzotriazole1 Intramolecular Cyclization nitroaniline 2-Nitroaniline benzotriazole2 Benzotriazole nitroaniline->benzotriazole2 Reductive Cyclization (e.g., Cadogan Reaction)

Caption: Comparative workflow of benzotriazole synthesis.

Benzotriazoles in Drug Discovery: Targeting Signaling Pathways

Benzotriazole derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as scaffolds in the design of enzyme inhibitors. For instance, certain benzotriazole derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.

Kinase_Inhibition ATP ATP Kinase Protein Kinase (e.g., Tyrosine Kinase) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Biological_Response Downstream Biological Response Phospho_Substrate->Biological_Response Benzotriazole_Inhibitor Benzotriazole Derivative Benzotriazole_Inhibitor->Kinase Inhibition

Caption: Inhibition of protein kinase signaling by benzotriazole derivatives.

References

A Comparative Guide to the Cross-Reactivity of 3-Nitrosopyridine-2,6-diamine with Biological Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted cross-reactivity of 3-nitrosopyridine-2,6-diamine with key biological molecules. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the known reactivity of the aryl nitroso functional group and related compounds. The information presented herein is intended to guide researchers in designing and interpreting cross-reactivity studies.

Predicted Cross-Reactivity Profile

The reactivity of this compound is expected to be primarily driven by the electrophilic nature of the nitroso group, which can react with various nucleophiles present in biological systems. The primary targets are likely to be soft nucleophiles such as thiols.

Table 1: Predicted Reactivity with Biological Nucleophiles
Biological MoleculeNucleophilic SitePotential Reaction TypePredicted Reactivity LevelSupporting Evidence
ProteinsCysteine Thiol (-SH)S-Nitrosylation, Redox ReactionsHighAromatic nitroso compounds are known to react with thiols.[1][2] Cysteine residues in proteins are susceptible to S-nitrosylation by various nitroso compounds.[3][4][5][6]
ProteinsLysine Amine (-NH2)Adduct FormationLow to ModerateWhile less reactive than thiols, primary amines can potentially react with nitroso groups, though this is less commonly reported for aryl nitroso compounds compared to N-nitroso compounds.[7]
DNAPurine Bases (e.g., Guanine)Adduct Formation, DNA DamageModerateAromatic nitroso compounds can cause DNA single-strand breaks, especially in the presence of thiols.[1] N-nitroso compounds are known to alkylate DNA, and N-nitrosoindoles can cause DNA damage through transnitrosation to purine bases.[8][9][10]
Glutathione (GSH)Thiol (-SH)S-Nitrosoglutathione (GSNO) FormationHighGlutathione is a primary target for nitrosating agents in biological systems.[5]

Experimental Protocols

The following are proposed experimental protocols for assessing the cross-reactivity of this compound.

In Vitro Incubation with Proteins and Mass Spectrometry Analysis

Objective: To identify and characterize covalent adducts of this compound with a model protein (e.g., Human Serum Albumin, HSA).

Materials:

  • This compound

  • Human Serum Albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin (proteomics grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubate HSA (e.g., 1 mg/mL) with varying concentrations of this compound (e.g., 1, 10, 100 µM) in PBS at 37°C for different time points (e.g., 1, 4, 24 hours). Include a vehicle control.

  • Terminate the reaction by removing the excess reactant, for example, by dialysis or using a desalting column.

  • Reduce the protein disulfide bonds with DTT at 60°C for 30 minutes.

  • Alkylate the free thiols with IAA in the dark at room temperature for 30 minutes.

  • Digest the protein with trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid.

  • Analyze the peptide mixture by LC-MS/MS to identify modified peptides. Data analysis should focus on searching for mass shifts corresponding to the addition of the this compound moiety or its fragments to specific amino acid residues.

DNA Damage Assay (Comet Assay)

Objective: To assess the potential of this compound to induce DNA strand breaks in cultured human cells.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Culture HepG2 cells to an appropriate confluency.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 4 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to alkaline electrophoresis to unwind the DNA and separate fragmented DNA from intact DNA.

  • Stain the DNA with a fluorescent dye.

  • Visualize and quantify the DNA damage using a fluorescence microscope and appropriate software. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity of this compound.

Signaling_Pathway_Modification This compound This compound Protein Cysteine Thiol Protein Cysteine Thiol This compound->Protein Cysteine Thiol Reaction S-Nitrosylated Protein S-Nitrosylated Protein Protein Cysteine Thiol->S-Nitrosylated Protein Modification Altered Protein Function Altered Protein Function S-Nitrosylated Protein->Altered Protein Function Downstream Signaling Downstream Signaling Altered Protein Function->Downstream Signaling Impacts

Caption: Potential modification of a protein signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo Cell-Based Assays Compound This compound Incubation Incubate with Protein or DNA Compound->Incubation Cell_Treatment Treat Cultured Cells Compound->Cell_Treatment Analysis LC-MS/MS (Proteins) or Electrophoresis (DNA) Incubation->Analysis Adduct/Damage ID Identify Adducts or Damage Analysis->Adduct/Damage ID Genotoxicity_Assay Comet Assay or Micronucleus Test Cell_Treatment->Genotoxicity_Assay Cytotoxicity_Assay MTT or LDH Assay Cell_Treatment->Cytotoxicity_Assay Data_Analysis Quantify DNA Damage and Cell Viability Genotoxicity_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for assessing cross-reactivity.

Cellular_Interaction_Outcomes cluster_outcomes Potential Cellular Outcomes Compound_Entry This compound Enters Cell No_Effect No Significant Interaction Compound_Entry->No_Effect Low Concentration or Low Reactivity Protein_Adducts Protein Adduct Formation Compound_Entry->Protein_Adducts Reaction with Nucleophilic Residues DNA_Adducts DNA Adduct Formation Compound_Entry->DNA_Adducts Interaction with DNA Bases Redox_Cycling Redox Cycling and Oxidative Stress Compound_Entry->Redox_Cycling Altered_Function Altered Cellular Function Protein_Adducts->Altered_Function Leads to Genotoxicity Genotoxicity/ Mutagenicity DNA_Adducts->Genotoxicity Leads to Oxidative_Damage Oxidative Damage to Macromolecules Redox_Cycling->Oxidative_Damage Leads to

Caption: Logical flow of potential cellular interactions.

References

Safety Operating Guide

Proper Disposal Procedures for 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-nitrosopyridine-2,6-diamine was not located in publicly available resources. The following procedural guide is based on the chemical properties of its functional groups (nitroso, aminopyridine) and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

The presence of a nitroso group and an aminopyridine structure suggests that this compound should be handled as a potentially carcinogenic and toxic substance.[1][2] Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Inferred Hazard Classification

Based on structurally similar compounds, the following hazard classifications are likely for this compound.

Hazard CategoryPotential GHS Classification
Acute Toxicity, Oral Category 3 or 4
Acute Toxicity, Dermal Category 3 or 4
Acute Toxicity, Inhalation Category 3 or 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Irritation Category 2A
Carcinogenicity Suspected Carcinogen

Step-by-Step Disposal Protocol

The primary and preferred disposal method for this compound is through a licensed hazardous waste disposal company, likely involving high-temperature incineration.[1][4]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Isolate all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper, absorbent pads).

    • This waste stream must be classified as hazardous waste.[5]

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[6][7]

  • Containerization:

    • Collect the waste in a designated, sealable, and chemically compatible container. The container should be in good condition and free of leaks.[7]

    • For solid waste, use a clearly labeled, sealable container.

    • For solutions, use a sealed, airtight, and compatible waste container.[7]

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Associated hazards (e.g., "Toxic," "Suspected Carcinogen")

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and direct sunlight.[7]

    • Ensure the storage area is segregated from incompatible materials.[6][7]

  • Disposal:

    • Once the container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.

    • Complete any required chemical collection request forms.[7]

    • Never dispose of this compound down the drain or in the regular trash.[3][6]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Small Spills: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[3] Place the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, contact your institution's EHS department immediately.[6]

Disposal Workflow

DisposalWorkflow Disposal Decision Logic for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Select Compatible, Sealable, and Labeled Waste Container segregate->container label Label Container: 'Hazardous Waste' 'Toxic, Suspected Carcinogen' Chemical Name & Date container->label storage Store in Designated Satellite Accumulation Area label->storage full Container Full or No Longer in Use? storage->full full->storage No ehs Contact EHS for Pickup and Professional Disposal full->ehs Yes end End: Waste Disposed ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-nitrosopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for 3-nitrosopyridine-2,6-diamine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including nitropyridines and aminopyridines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, fostering a secure research environment.

Hazard Assessment and Immediate Precautions

Based on analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Can cause serious eye and skin irritation.[1][2]

  • Respiratory Issues: May cause respiratory irritation.[1][2]

Before handling, ensure the following:

  • A designated work area is prepared, preferably within a chemical fume hood.[3][4][5]

  • Eyewash stations and safety showers are readily accessible.[1][3]

  • All personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles and a face shield.[6][7]To protect against splashes and airborne particles.[6][8]
Hand Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[6][8]To prevent skin contact.[1][3]
Body A flame-retardant and antistatic laboratory coat.To protect against skin exposure and in case of fire.
Respiratory A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[1][8]To prevent inhalation of dust or vapors, especially when working outside a fume hood.[3]
Step-by-Step Handling and Operational Plan

3.1. Preparation and Weighing:

  • Work Area: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

  • Weighing: Use a containment balance or a balance within the fume hood.

  • Spill Prevention: Use a weighing boat or paper to prevent contamination of the balance.

3.2. Solution Preparation:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Container: Use a sealed container appropriate for the solvent and reaction conditions.

3.3. Reaction and Work-up:

  • Closed System: Whenever possible, conduct reactions in a closed system.

  • Temperature Control: Be aware that some related compounds can form explosive mixtures with air upon intense heating. Keep away from open flames and heat sources.[2]

  • Quenching: Quench reactions carefully, especially if there is a possibility of unreacted, hazardous reagents.

3.4. Spill Management:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[4][9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial for laboratory safety and environmental protection.

4.1. Waste Segregation and Collection:

  • Waste Identification: Isolate all waste containing this compound, including contaminated PPE, weighing paper, and pipette tips.

  • Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[10][11] Ensure the container is in good condition and leak-proof.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[10][11]

4.2. Storage and Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5][10]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][11][12] Never dispose of this chemical down the drain or in the regular trash.[10][12]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store in Satellite Area cleanup_label->cleanup_store cleanup_dispose Dispose via EHS cleanup_store->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitrosopyridine-2,6-diamine
Reactant of Route 2
Reactant of Route 2
3-nitrosopyridine-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.